2,3-Dimethylbut-3-enal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylbut-3-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5(2)6(3)4-7/h4,6H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULBADAVZOAOHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10536345 | |
| Record name | 2,3-Dimethylbut-3-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80719-79-5 | |
| Record name | 2,3-Dimethylbut-3-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethylbut-3-enal
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
2,3-Dimethylbut-3-enal, a reactive unsaturated aldehyde, possesses a unique structural arrangement that dictates its chemical behavior. While comprehensive experimental data for this specific compound is limited in publicly available literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise applications.
Table 1: Core Chemical Identifiers of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | PubChem[1] |
| Molecular Weight | 98.14 g/mol | PubChem[1] |
| CAS Number | 80719-79-5 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CC(C=O)C(=C)C | PubChem[1] |
| InChI Key | FULBADAVZOAOHS-UHFFFAOYSA-N | PubChem[1] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Boiling Point | 139.4 ± 9.0 °C at 760 mmHg | Guidechem[2] |
| Density | 0.8 ± 0.1 g/cm³ | Guidechem[2] |
| Flash Point | 36.7 ± 11.0 °C | Guidechem[2] |
| Vapor Pressure | 6.4 ± 0.3 mmHg at 25°C | Guidechem[2] |
| Refractive Index | 1.418 | Guidechem[2] |
| LogP | 1.62 | Guidechem[2] |
Note: The data in Table 2 are predicted values and should be used as estimations pending experimental verification.
Synthesis and Reactivity
Synthesis
A primary route for the synthesis of this compound is through the oxidation of its corresponding primary alcohol, 2,3-dimethyl-3-buten-1-ol. The Swern oxidation is a commonly employed method for this transformation due to its mild reaction conditions, which are well-suited for preserving the unsaturated functionality of the molecule.
Experimental Protocol: Swern Oxidation of 2,3-dimethyl-3-buten-1-ol (General Procedure)
This protocol is based on the general principles of the Swern oxidation and should be optimized for the specific substrate.
Materials:
-
2,3-dimethyl-3-buten-1-ol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve oxalyl chloride (1.5 - 2.0 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Slowly add a solution of DMSO (2.0 - 3.0 equivalents) in anhydrous DCM to the stirred oxalyl chloride solution via the dropping funnel, maintaining the temperature at -78 °C. Stir the resulting mixture for 15-30 minutes.
-
Alcohol Addition: Add a solution of 2,3-dimethyl-3-buten-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Continue stirring at -78 °C for 1-2 hours.
-
Base Quenching: Slowly add triethylamine (5.0 equivalents) to the reaction mixture. The reaction is typically exothermic. Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the addition of water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.
Logical Workflow for Swern Oxidation:
Caption: Swern oxidation workflow for the synthesis of this compound.
Reactivity
The chemical reactivity of this compound is primarily dictated by the presence of both an aldehyde functional group and an isolated carbon-carbon double bond.
-
Isomerization: A key reactive pathway for this compound is its isomerization to the more thermodynamically stable conjugated isomer, 2,3-dimethyl-2-butenal. This isomerization can be catalyzed by both acids and bases. The driving force for this rearrangement is the formation of a conjugated π-system between the double bond and the carbonyl group.
Logical Diagram of Isomerization:
Caption: Isomerization of this compound.
-
Transition-Metal Catalyzed Reactions: The alkene moiety in this compound makes it a potential substrate for various transition-metal catalyzed reactions. While specific literature on this compound is scarce, analogous unsaturated aldehydes participate in reactions such as palladium-catalyzed cross-coupling, which allows for the formation of new carbon-carbon bonds. These reactions are of significant interest in the synthesis of complex organic molecules.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. Research on the biological effects of unsaturated aldehydes often focuses on α,β-unsaturated aldehydes due to their reactivity as Michael acceptors, which allows them to form covalent adducts with cellular nucleophiles like glutathione and proteins.
The metabolism of unsaturated aldehydes in biological systems is a critical area of study in toxicology and drug development. These compounds can be detoxified through several pathways, including:
-
Conjugation with Glutathione (GSH): This is a major detoxification pathway for many electrophilic compounds.
-
Oxidation: Aldehyde dehydrogenases can oxidize the aldehyde group to a carboxylic acid.
-
Reduction: Aldehyde reductases can reduce the aldehyde to an alcohol.
Given the potential for this compound to isomerize to its conjugated form, its biological effects could be complex and warrant further investigation.
Conceptual Diagram of Potential Metabolic Pathways:
Caption: Potential metabolic fates of this compound.
Conclusion
This compound is a molecule with interesting synthetic potential stemming from its dual functionality. However, a significant gap exists in the experimental characterization of its physical properties and a thorough understanding of its biological activity. This technical guide summarizes the currently available information and highlights the areas where further research is critically needed. For professionals in drug development and chemical research, the reactivity of this compound, particularly its isomerization and potential for transition-metal catalysis, presents opportunities for the design and synthesis of novel chemical entities. Future studies should focus on obtaining precise experimental data for its physicochemical properties and exploring its metabolic fate and potential toxicological or pharmacological effects.
References
In-Depth Technical Guide: 2,3-Dimethylbut-3-enal (CAS 80719-79-5)
Disclaimer: This document provides a summary of publicly available information on 2,3-Dimethylbut-3-enal (CAS 80719-79-5). A comprehensive literature search revealed a significant lack of specific experimental data for this compound. The majority of the presented properties are computationally predicted, and no detailed experimental protocols for its synthesis or biological studies were found. Therefore, this guide outlines the available information and highlights areas where data is absent.
Compound Identification and Computed Properties
This compound is an organic compound with the molecular formula C₆H₁₀O.[1][2] It belongs to the class of unsaturated aldehydes.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 80719-79-5 |
| IUPAC Name | This compound[2] |
| Molecular Formula | C₆H₁₀O[1][2] |
| Molecular Weight | 98.14 g/mol [1][2] |
| Canonical SMILES | CC(C=O)C(=C)C[2] |
| InChI Key | FULBADAVZOAOHS-UHFFFAOYSA-N[2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA | 1.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Exact Mass | 98.073164938 g/mol | PubChem[2] |
| Monoisotopic Mass | 98.073164938 g/mol | PubChem[2] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[2] |
| Heavy Atom Count | 7 | PubChem[2] |
| Complexity | 84.2 | PubChem[2] |
Synthesis and Reactivity
Proposed Synthesis Route
No specific, experimentally validated synthesis protocol for this compound has been found in the reviewed literature. However, a common method for the synthesis of aldehydes is the oxidation of primary alcohols. For the related compound, 3-methylbut-3-enal, Swern oxidation of 3-methylbut-3-en-1-ol is a known synthetic route.[3] A similar approach could hypothetically be employed for the synthesis of this compound from its corresponding primary alcohol, 2,3-dimethylbut-3-en-1-ol.
References
physical properties of 2,3-Dimethylbut-3-enal
An In-depth Technical Guide to the Physical Properties of 2,3-Dimethylbut-3-enal
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Data has been aggregated from various computational and, where available, experimental sources.
Chemical Identity
This compound is an organic compound classified as an unsaturated aldehyde. Its structure consists of a four-carbon butenal chain with methyl groups substituted at positions 2 and 3, and a terminal double bond at position 3.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C6H10O[1][2] |
| CAS Number | 80719-79-5[1][2] |
| PubChem CID | 13311902[1] |
| InChI | InChI=1S/C6H10O/c1-5(2)6(3)4-7/h4,6H,1H2,2-3H3[1] |
| SMILES | CC(C=O)C(=C)C[1] |
Computed Physical Properties
Detailed experimental data for this compound is limited in publicly available literature. The following table summarizes its computed physical properties, which are programmatically determined based on its chemical structure.
| Property | Value |
| Molecular Weight | 98.14 g/mol [1][2] |
| Monoisotopic Mass | 98.073164938 Da[1] |
| XLogP3 | 1.7[1] |
| Topological Polar Surface Area | 17.1 Ų[1] |
| Hydrogen Bond Donor Count | 0[2] |
| Hydrogen Bond Acceptor Count | 1[2] |
| Rotatable Bond Count | 2[2] |
| Complexity | 84.2[1] |
Spectroscopic Data
Experimental Protocols
Detailed experimental protocols for the synthesis or specific analytical procedures for this compound are not extensively documented in the available literature. General synthetic methods for similar aldehydes, such as the oxidation of the corresponding primary alcohol (2,3-dimethylbut-3-en-1-ol), could potentially be adapted.
Chemical Relationships
The chemical reactivity and stability of this compound are influenced by the position of its carbon-carbon double bond relative to the aldehyde functional group. The following diagram illustrates the relationship between this compound and its more stable, conjugated isomer, 2,3-dimethylbut-2-enal.
Caption: Isomerization of this compound.
References
2,3-Dimethylbut-3-enal molecular weight and formula
An In-depth Technical Guide to 2,3-Dimethylbut-3-enal
This technical guide provides essential information regarding the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is an organic compound with specific properties that are crucial for its application in chemical synthesis and research. A summary of its fundamental molecular data is presented below.
Quantitative Molecular Information
The molecular formula and weight are key identifiers for any chemical compound. This data is foundational for stoichiometric calculations, analytical characterizations, and experimental design.
| Property | Value |
| Molecular Formula | C₆H₁₀O[1][2] |
| Molecular Weight | 98.14 g/mol [1][2] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are specific to the laboratory and the context of the research. These protocols are typically developed in-house or adapted from specialized chemical literature and are not available in general public databases. Researchers are advised to consult chemical synthesis journals and patents for methodologies relevant to their work.
Logical Workflow for Molecular Weight Determination
The molecular weight of a compound is determined from its molecular formula by summing the atomic weights of its constituent atoms. The diagram below illustrates this fundamental logical relationship.
References
The Ubiquitous Presence of Unsaturated Aldehydes: A Technical Guide to Their Natural Occurrence, Analysis, and Biological Significance
An in-depth exploration for researchers, scientists, and drug development professionals on the formation, detection, and functional roles of naturally occurring unsaturated aldehydes.
Introduction
Unsaturated aldehydes are a class of highly reactive organic compounds characterized by a carbon-carbon double bond in conjugation with a carbonyl group. Their inherent reactivity makes them potent signaling molecules and, in some contexts, cytotoxic agents. These compounds are not mere laboratory curiosities; they are widespread in nature, arising from the oxidative degradation of lipids in a process known as lipid peroxidation.[1][2] This guide provides a comprehensive overview of the natural occurrence of unsaturated aldehydes, detailing their biosynthesis, their presence in various organisms, and their multifaceted biological roles. Furthermore, it offers a technical resource for their analysis, including detailed experimental protocols and a summary of their quantitative levels in different natural sources.
Biosynthesis and Natural Occurrence
The primary route for the formation of unsaturated aldehydes in biological systems is through the peroxidation of polyunsaturated fatty acids (PUFAs), which are abundant components of cell membranes.[1][2] This process can be initiated by reactive oxygen species (ROS) and can proceed through both enzymatic and non-enzymatic pathways.
Lipid Peroxidation: The Main Pathway
Lipid peroxidation is a chain reaction that begins with the abstraction of a hydrogen atom from a PUFA, forming a lipid radical. This radical then reacts with molecular oxygen to form a lipid peroxyl radical, which can propagate the chain by abstracting a hydrogen from another PUFA, yielding a lipid hydroperoxide and another lipid radical.[1][2] The decomposition of these unstable hydroperoxides gives rise to a complex mixture of secondary products, including a variety of unsaturated aldehydes.
Below is a simplified representation of the lipid peroxidation process leading to the formation of unsaturated aldehydes.
Caption: Simplified pathway of lipid peroxidation.
Occurrence in the Plant Kingdom
Plants are a significant source of unsaturated aldehydes, which are often associated with plant responses to stress and defense mechanisms.[3][4] For instance, the characteristic "green leaf volatiles," which are responsible for the smell of freshly cut grass, are primarily composed of C6 unsaturated aldehydes like (2E)-hexenal. These compounds are rapidly released upon tissue damage and can act as airborne signals to neighboring plants or as deterrents to herbivores.[3] Additionally, plants produce a variety of other unsaturated aldehydes in response to abiotic stresses such as drought, salinity, and heavy metal exposure.[4]
Presence in Food and Flavor
The process of cooking, particularly frying and roasting, can significantly increase the concentration of unsaturated aldehydes in food. The high temperatures involved accelerate the oxidation of cooking oils, which are rich in PUFAs.[5][6] This leads to the formation of a range of volatile and non-volatile aldehydes that contribute to the flavor and aroma of cooked food. However, some of these compounds, such as acrolein and 4-hydroxy-2-nonenal (4-HNE), are also known for their potential toxicity.[6] Unsaturated aldehydes are also naturally present in many fruits and vegetables, contributing to their characteristic flavors. For example, (E,Z)-nona-2,6-dienal is a key component of cucumber aroma.[7]
Role in Animal Physiology and as Pheromones
In animals, unsaturated aldehydes are generated endogenously as byproducts of normal metabolic processes and in response to oxidative stress. They have been implicated in a variety of physiological and pathological conditions.[8] For instance, 4-HNE is a well-studied aldehyde that can modulate various signaling pathways and has been linked to several diseases, including cardiovascular and neurodegenerative disorders.[8]
Furthermore, many insects utilize unsaturated aldehydes as pheromones for chemical communication.[9][10][11][12] These volatile compounds can act as sex attractants, aggregation signals, or alarm pheromones. The biosynthesis of these pheromones often involves modifications of fatty acid metabolism, including desaturation and chain-shortening steps, followed by reduction and oxidation to yield the final aldehyde product.[12]
The following diagram illustrates a generalized pathway for the biosynthesis of moth sex pheromones.
Caption: Generalized pathway of moth pheromone biosynthesis.
Quantitative Data on Natural Occurrence
The concentration of unsaturated aldehydes in natural sources can vary widely depending on the specific compound, the biological matrix, and environmental conditions. The following tables summarize some reported quantitative data.
Table 1: Concentration of Unsaturated Aldehydes in Selected Foods
| Food Product | Unsaturated Aldehyde | Concentration Range | Reference(s) |
| Cooked Beef | Acetaldehyde | up to 17.92 µg/g | [5] |
| Rapeseed Oil (heated) | Acetaldehyde | Increased significantly | [5] |
| Canned Pork Ham (pan-fried) | Acetaldehyde | Increased | [5] |
| Egg (pan-fried) | Acetaldehyde | Increased | [5] |
| Fresh Rapeseed Oil | Malondialdehyde (MDA) | 0.6 - 29 mmol/kg | [13] |
| Fresh Sunflower Oil | 4-hydroxy-2-nonenal (4-HNE) | 0.1 - 3.3 mmol/kg | [13] |
| Oxidized Rapeseed Oil | 4-hydroxy-2-hexenal (4-HHE) | 120 - 150 mmol/kg | [13] |
| Oxidized Sunflower Oil | 4-hydroxy-2-nonenal (4-HNE) | 175 mmol/kg | [13] |
| Oat Flakes (fresh) | Total Aldehydes (excluding hexanal) | 67 ± 3 to 133 ± 5 µg/kg | [14] |
| Oat Flakes (aged) | Total Aldehydes (excluding hexanal) | 137 ± 4 to 398 ± 12 µg/kg | [14] |
Table 2: Concentration of 4-Hydroxynonenal (4-HNE) in Biological Tissues
| Tissue | Condition | 4-HNE Concentration | Reference(s) |
| Rat Kidney Mitochondria | 100 µM HNE added | 8.4 ± 0.9 nmol/mg protein (adducts) | [8] |
| Mouse Liver S9 Fraction | NADH-supported degradation | ~120 nmol/min/mg protein | [15] |
| Rat Liver S9 Fraction | NADH-supported degradation | ~180 nmol/min/mg protein | [15] |
Experimental Protocols for Analysis
The accurate and sensitive analysis of unsaturated aldehydes in complex biological matrices presents a significant challenge due to their reactivity and often low concentrations. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for their identification and quantification, often requiring a derivatization step to improve volatility and stability.
Extraction of Volatile Aldehydes from Plant Material
Solid-phase microextraction (SPME) is a solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile compounds from various matrices, including plant tissues.[16][17][18][19]
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) of Plant Volatiles [16][17][19]
-
Sample Preparation: Weigh a precise amount of fresh plant material (e.g., 100 mg) into a headspace vial (e.g., 20 mL).
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., 2-octanol) to each vial for quantification.
-
Incubation: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
-
Extraction: Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.
The following diagram illustrates the general workflow for SPME-GC-MS analysis.
References
- 1. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 2. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. swb.skku.edu [swb.skku.edu]
- 6. researchgate.net [researchgate.net]
- 7. Cucumber - Wikipedia [en.wikipedia.org]
- 8. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm [mdpi.com]
- 10. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portal.research.lu.se [portal.research.lu.se]
- 12. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. ANALYSIS OF VOLATILE ALDEHYDES IN OAT FLAKES BY SPME-GC/MS [journal.pan.olsztyn.pl]
- 15. Differential metabolism of 4-hydroxynonenal in liver, lung and brain of mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
stability of alpha,beta-unsaturated aldehydes
An In-depth Technical Guide on the Stability of Alpha,Beta-Unsaturated Aldehydes
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha,beta-unsaturated aldehydes are a class of highly reactive organic compounds characterized by a carbonyl group conjugated to a carbon-carbon double bond. This structural motif imparts significant electrophilicity, making them susceptible to a variety of chemical transformations that dictate their stability and biological activity. These compounds are generated endogenously from processes like lipid peroxidation and are also encountered from exogenous sources. Their inherent reactivity underlies their dual role as both potent cytotoxins and critical signaling molecules. Understanding the factors that govern their stability is paramount for drug development, toxicological studies, and research into oxidative stress-related diseases. This guide provides a comprehensive overview of the chemical , their degradation pathways, the biological implications of their reactivity, and detailed experimental protocols for their assessment.
Core Concepts: The Chemical Basis of Instability
The defining feature of an alpha,beta-unsaturated aldehyde is the conjugated system C=C-C=O. This conjugation allows for electron delocalization across the four-atom system, creating two primary electrophilic sites: the carbonyl carbon (C1) and the beta-carbon (C3).[1] This electronic structure makes them highly susceptible to nucleophilic attack.
-
Michael Addition (1,4-Conjugate Addition): This is the most significant reaction pathway from a biological and stability perspective.[2] Nucleophiles, particularly soft nucleophiles like thiols (e.g., cysteine residues in proteins, glutathione), preferentially attack the electrophilic β-carbon.[3][4][5][6] This reaction is often thermodynamically controlled and more favorable than direct attack at the carbonyl carbon.[2][7][8]
-
1,2-Addition: Harder nucleophiles may attack the carbonyl carbon directly, similar to standard aldehydes. However, for many biological nucleophiles, this pathway is less common or the resulting product is less stable than the Michael adduct.[8]
-
Oxidation: The aldehyde functional group is prone to oxidation, forming the corresponding carboxylic acid. This can be a significant degradation pathway, especially in the presence of oxygen.[9][10]
-
Polymerization: Smaller, highly reactive aldehydes like acrolein can readily polymerize, especially in the presence of acid or base catalysts.[11]
The high reactivity of these aldehydes means they are generally considered unstable, with their stability being highly dependent on their environment, including pH, temperature, and the presence of nucleophiles or oxygen.[9][10][11][12]
Key Factors Influencing Stability
Several environmental and chemical factors can significantly impact the stability and degradation rate of alpha,beta-unsaturated aldehydes.
-
pH: The stability of acrolein, for instance, is highly dependent on pH.[12] Catalysis by acids or bases can accelerate reactions like polymerization and Michael additions.
-
Atmosphere: The presence of oxygen is a critical factor. Cinnamaldehyde is stable under a nitrogen atmosphere but is very unstable and readily oxidizes in an oxygen-rich environment.[9][10]
-
Temperature: Increased temperature generally accelerates degradation reactions. The oxidation of cinnamaldehyde, for example, is temperature-dependent, with peroxide values increasing at higher temperatures.[9]
-
Presence of Nucleophiles: In biological systems, the abundance of nucleophiles such as glutathione (GSH) and proteins containing cysteine, lysine, and histidine residues leads to rapid adduction and clearance.[3][4][6][13] 4-Hydroxynonenal (4-HNE), a major product of lipid peroxidation, has a very short half-life of less than two minutes under normal physiological conditions due to its rapid reaction with cellular components.[13]
Quantitative Stability Data
The is best understood through quantitative data. The following table summarizes key stability metrics for several representative compounds.
| Compound | Condition | Stability Metric | Value |
| 4-Hydroxynonenal (4-HNE) | Normal physiological conditions | Half-life | < 2 minutes[13] |
| Acrolein | Aerobic river water (pH 8.1) | Degradation | >93% within 6 days[11] |
| Cinnamaldehyde | Oxidation in oxygen atmosphere (308-338 K) | Reaction Order | Second-order reaction[9][10] |
| Cinnamaldehyde | Oxidation in oxygen atmosphere (308-338 K) | Activation Energy (Ea) | 18.57 kJ mol⁻¹[9][10] |
Biological Implications: From Toxicity to Signaling
The high reactivity of alpha,beta-unsaturated aldehydes is a double-edged sword. It is the basis for their cytotoxicity but also allows them to function as potent signaling molecules that modulate critical cellular pathways.
Cytotoxicity via Adduct Formation
The primary mechanism of toxicity involves the formation of covalent adducts with essential biomolecules.[14]
-
Protein Adduction: Reaction with nucleophilic amino acid residues (cysteine, lysine, histidine) leads to protein carbonylation, altering protein structure and function.[3][4][14] This can lead to enzyme inactivation, disruption of cellular signaling, and the formation of protein aggregates.[15]
-
DNA Adduction: These aldehydes can also react with DNA bases, particularly deoxyguanosine, to form exocyclic adducts that are potentially mutagenic.[16]
Modulation of Cellular Signaling Pathways
At sub-lethal concentrations, these aldehydes act as signaling molecules, primarily through their ability to modify specific sensor proteins.
The Keap1-Nrf2 Antioxidant Response Pathway
One of the most well-characterized signaling roles of alpha,beta-unsaturated aldehydes is the activation of the Nrf2 pathway, the master regulator of the antioxidant response.[17][18][19] Under basal conditions, the transcription factor Nrf2 is targeted for ubiquitination and proteasomal degradation by its repressor protein, Keap1. As electrophiles, alpha,beta-unsaturated aldehydes react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, inhibiting its ability to target Nrf2 for degradation.[19][20] Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a suite of cytoprotective genes containing the Antioxidant Response Element (ARE) in their promoters.[19][20]
Experimental Protocols for Stability and Reactivity Assessment
Assessing the and their reactivity with biological molecules requires robust analytical methods.
Protocol: Stability Assessment by HPLC
This protocol provides a general framework for quantifying the disappearance of an alpha,beta-unsaturated aldehyde over time in a specific medium (e.g., buffer, cell culture media).
Objective: To determine the stability (e.g., half-life) of an aldehyde under defined conditions.
Methodology:
-
Standard Preparation: Prepare a stock solution of the aldehyde in a suitable solvent (e.g., methanol, ethanol). Create a series of calibration standards by diluting the stock solution in the mobile phase.
-
Sample Incubation: Add a known concentration of the aldehyde to the test medium (e.g., phosphate-buffered saline, pH 7.4) in a temperature-controlled environment.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench any reaction by adding the aliquot to a quenching solution. This could be a cold solvent like acetonitrile or an acidic solution to stop pH-dependent degradation.
-
HPLC Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: An isocratic or gradient mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: Monitor the wavelength corresponding to the maximum absorbance (λmax) of the specific aldehyde.
-
Quantification: Inject the quenched samples and the calibration standards. Create a calibration curve by plotting peak area against concentration for the standards. Use this curve to determine the concentration of the aldehyde in each time-point sample.
-
-
Data Analysis: Plot the concentration of the aldehyde versus time. Fit the data to an appropriate kinetic model (e.g., first-order decay) to calculate the degradation rate constant and half-life.
Protocol: Analysis of Protein Carbonylation by DNPH Derivatization and Western Blot
This method is a widely used technique to detect the formation of carbonyl groups on proteins, a key consequence of their reaction with alpha,beta-unsaturated aldehydes.[21][22]
Objective: To detect and semi-quantify protein carbonylation in a biological sample following exposure to an alpha,beta-unsaturated aldehyde.
Methodology:
-
Sample Preparation: Homogenize cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine the total protein concentration using a standard assay (e.g., BCA assay).
-
DNPH Derivatization:
-
To a portion of the protein lysate (e.g., 10-20 µg of protein), add an equal volume of 10 mM 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl.
-
Incubate in the dark at room temperature for 30-60 minutes, vortexing every 10-15 minutes.
-
As a negative control, treat an identical aliquot of the sample with 2 M HCl alone.
-
-
Protein Precipitation: Precipitate the proteins by adding an equal volume of 20% (w/v) trichloroacetic acid (TCA). Incubate on ice for 10 minutes.
-
Pelleting and Washing: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the proteins. Discard the supernatant. Wash the protein pellet 2-3 times with cold ethanol/ethyl acetate (1:1) to remove excess DNPH.
-
Resuspension: Resuspend the final protein pellet in a suitable sample buffer for electrophoresis (e.g., Laemmli buffer).
-
SDS-PAGE and Western Blot:
-
Separate the derivatized proteins by one-dimensional SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the DNP moiety (anti-DNP antibody) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the level of protein carbonylation.
Conclusion
The is intrinsically linked to their high chemical reactivity. This reactivity, driven by the electrophilic nature of their conjugated system, makes them prone to degradation via Michael addition, oxidation, and polymerization. In a biological context, this translates to a short physiological half-life and a propensity to form adducts with proteins and DNA, leading to both cytotoxicity and the modulation of key signaling pathways like the Keap1-Nrf2 system. For researchers and drug development professionals, a thorough understanding and quantitative assessment of the stability of these molecules under relevant physiological and formulation conditions are critical for predicting their toxicological profiles, understanding their mechanisms of action, and designing stable and effective therapeutic agents.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Michael Addition [organic-chemistry.org]
- 3. Reactive oxygen species and α,β-unsaturated aldehydes as second messengers in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Acrolein | CH2CHCHO | CID 7847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Interstrand DNA Cross-links Induced by α,β-Unsaturated Aldehydes Derived from Lipid Peroxidation and Environmental Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Saturated and aromatic aldehydes originating from skin and cutaneous bacteria activate the Nrf2-keap1 pathway in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protein Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 2,3-Dimethylbut-3-enal: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available spectroscopic data and synthetic approaches for the non-conjugated aldehyde, 2,3-Dimethylbut-3-enal. Despite a comprehensive search of scientific databases and literature, no experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this compound has been publicly reported. Its existence is confirmed through chemical databases with the assigned CAS Number 80719-79-5 and molecular formula C₆H₁₀O.[1][2]
The absence of experimental data is likely due to the higher thermodynamic stability of its conjugated isomer, 2,3-Dimethylbut-2-enal. Non-conjugated aldehydes of this type can be prone to isomerization. This document, therefore, provides predicted spectroscopic data for this compound based on established chemical principles, alongside a proposed experimental workflow for its synthesis and characterization.
Predicted Spectroscopic Data
Due to the lack of experimental spectra, the following tables present predicted data for this compound. These predictions are based on analogous chemical structures and standard spectroscopic correlation tables.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (Aldehyde) | ~9.7 | d | ~3.0 |
| H2 (CH) | ~3.1 | qd | ~7.0, ~3.0 |
| H4a (Vinyl) | ~4.9 | s | - |
| H4b (Vinyl) | ~4.8 | s | - |
| H5 (CH₃ on C2) | ~1.1 | d | ~7.0 |
| H6 (CH₃ on C3) | ~1.7 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (CHO) | ~202 |
| C2 (CH) | ~55 |
| C3 (Quaternary C) | ~145 |
| C4 (CH₂) | ~115 |
| C5 (CH₃ on C2) | ~15 |
| C6 (CH₃ on C3) | ~20 |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (Aldehyde) | ~2820 and ~2720 | Medium |
| C=O (Aldehyde) | ~1725 | Strong |
| C=C (Alkene) | ~1650 | Medium |
| =C-H (Vinyl) | ~3090 | Medium |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Proposed Fragment | Notes |
| 98 | [C₆H₁₀O]⁺ | Molecular Ion (M⁺) |
| 83 | [M - CH₃]⁺ | Loss of a methyl group |
| 69 | [M - CHO]⁺ | Loss of the formyl radical |
| 55 | [C₄H₇]⁺ | Allylic cation |
Proposed Experimental Protocol: Synthesis and Characterization
A plausible route for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 2,3-dimethylbut-3-en-1-ol, under mild conditions to prevent isomerization to the conjugated aldehyde. The Swern oxidation is a suitable method for this transformation.
Synthesis of this compound via Swern Oxidation
-
Oxalyl Chloride Activation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (2.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C (a dry ice/acetone bath).
-
DMSO Addition: Slowly add dimethyl sulfoxide (DMSO) (4.0 eq.) to the stirred solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of 2,3-dimethylbut-3-en-1-ol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture. Stir for 1 hour at -78 °C.
-
Quenching: Add triethylamine (5.0 eq.) to the flask, and allow the reaction to slowly warm to room temperature.
-
Workup: Add water to the reaction mixture and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.
Spectroscopic Characterization Workflow
The following diagram outlines the standard workflow for the spectroscopic analysis of the synthesized this compound.
Diagram 1: Experimental Workflow for Spectroscopic Analysis
This guide provides a foundational understanding of the predicted spectroscopic properties of this compound and a viable experimental approach for its synthesis and characterization. Researchers undertaking this synthesis are advised to carefully monitor the reaction conditions to minimize the formation of the more stable conjugated isomer.
References
An In-depth Technical Guide to 2,3-Dimethylbut-3-enal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dimethylbut-3-enal (CAS No. 80719-79-5), a specialty chemical with potential applications in organic synthesis. Due to the limited availability of primary literature on this specific compound, this document synthesizes information from chemical databases and established reaction mechanisms to provide a practical resource for researchers. This guide includes a proposed synthesis protocol, a summary of computed physicochemical properties, and a discussion of available spectroscopic data for a closely related isomer to aid in characterization.
Introduction and Discovery
Physicochemical Properties
Experimentally determined quantitative data for this compound is not widely reported. The following table summarizes the computed physicochemical properties available from public chemical databases.
| Property | Value | Source |
| Molecular Formula | C6H10O | PubChem[1] |
| Molecular Weight | 98.14 g/mol | PubChem[1] |
| CAS Number | 80719-79-5 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CC(C=O)C(=C)C | PubChem[1] |
| InChI Key | FULBADAVZOAOHS-UHFFFAOYSA-N | PubChem[1] |
| XLogP3-AA (Computed) | 1.7 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 17.1 Ų | PubChem[1] |
| Complexity (Computed) | 84.2 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |
| Rotatable Bond Count (Computed) | 2 | PubChem[1] |
Proposed Synthesis Protocol
While a specific, peer-reviewed synthesis protocol for this compound is not readily found, a plausible and efficient route is via the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, with formaldehyde and a secondary amine. The resulting Mannich base can then be eliminated to form an α,β-unsaturated aldehyde.
Proposed Reaction: Mannich Reaction of Isobutyraldehyde
The proposed synthesis involves the reaction of isobutyraldehyde with formaldehyde and a secondary amine (such as dimethylamine) to form a Mannich base, followed by elimination to yield this compound.
Reaction Scheme:
(CH₃)₂CHCHO + CH₂O + (CH₃)₂NH·HCl → [(CH₃)₂C(CHO)CH₂N(CH₃)₂]⁺Cl⁻ + H₂O
[(CH₃)₂C(CHO)CH₂N(CH₃)₂]⁺Cl⁻ --(Heat)--> CH₂=C(CH₃)CH(CH₃)CHO + (CH₃)₂NH·HCl
Detailed Hypothetical Experimental Protocol
Disclaimer: The following protocol is a hypothetical procedure based on general methods for the Mannich reaction and has not been directly sourced from a published synthesis of this compound. Appropriate safety precautions should be taken, and the reaction should be performed by a qualified chemist.
Materials:
-
Isobutyraldehyde
-
Paraformaldehyde
-
Dimethylamine hydrochloride
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Formation of the Mannich Base:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyraldehyde, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent (e.g., ethanol or water).
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Isolation of the Mannich Base (Optional):
-
Neutralize the reaction mixture with a solution of sodium hydroxide.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude Mannich base.
-
-
Elimination to Form this compound:
-
The crude Mannich base can be subjected to thermal elimination. Heat the isolated base (or the reaction mixture directly after neutralization) to induce the elimination of the amine and formation of the alkene.
-
Alternatively, the elimination can be facilitated by steam distillation of the acidified reaction mixture.
-
-
Purification:
-
The resulting crude this compound can be purified by fractional distillation under reduced pressure.
-
Spectroscopic Characterization
Spectroscopic Data for the Isomer: 2,3-Dimethyl-but-2-enal
It is important to note that the position of the double bond will significantly affect the chemical shifts in the NMR spectra and the vibrational frequencies in the IR spectrum. For this compound, one would expect to see signals corresponding to a terminal double bond in the ¹H and ¹³C NMR spectra, and a characteristic C=C stretching vibration for a terminal alkene in the IR spectrum.
Signaling Pathways and Experimental Workflows
As a synthetic building block, this compound is not typically associated with biological signaling pathways. Its utility lies in its chemical reactivity as an α,β-unsaturated aldehyde, making it a precursor for various organic transformations.
Diagrams
Caption: Proposed synthesis workflow for this compound via the Mannich reaction.
Caption: Logical relationship between this compound and its isomer.
Conclusion
This compound is a chemical compound for which detailed historical and experimental data is scarce. This guide provides a foundational understanding of the compound, including its computed properties and a plausible synthesis route based on the well-established Mannich reaction. For researchers and drug development professionals, this document serves as a starting point for the synthesis and characterization of this molecule, highlighting the current gaps in the literature and providing data on a closely related isomer to aid in analysis. Further experimental work is necessary to fully characterize this compound and explore its potential applications in organic synthesis.
References
Theoretical Exploration of 2,3-Dimethylbut-3-enal: A Computational Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
α,β-Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. This structural motif imparts unique electronic properties and reactivity, making them important intermediates in organic synthesis and relevant in biological systems. 2,3-Dimethylbut-3-enal, with its specific substitution pattern, offers a platform to study the interplay of steric and electronic effects on molecular conformation and reactivity. Theoretical studies, primarily employing quantum chemical methods, are invaluable for elucidating these properties at a molecular level.
Computational Methodology
A robust theoretical investigation of this compound would typically involve the following computational protocol.
Conformational Analysis
A thorough exploration of the potential energy surface is crucial to identify the most stable conformers of this compound. This can be achieved through a systematic search or molecular dynamics simulations, followed by geometry optimization of the identified low-energy structures.
Protocol:
-
Initial Structure Generation: Generation of an initial 3D structure of this compound.
-
Conformational Search: A conformational search can be performed using a molecular mechanics force field (e.g., MMFF94) to explore the rotational space around the single bonds.
-
Quantum Mechanical Optimization: The low-energy conformers identified from the initial search are then subjected to geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
Electronic Structure Analysis
Understanding the electronic properties, such as the distribution of electron density and the nature of molecular orbitals, is key to predicting reactivity.
Protocol:
-
Molecular Orbital (MO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized and their energies calculated. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, hybridization, and delocalization of electron density within the molecule.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP surface is generated to identify electrophilic and nucleophilic sites, providing insights into potential intermolecular interactions.
Spectroscopic Properties Prediction
Theoretical calculations can predict various spectroscopic data, which can be compared with experimental results for validation.
Protocol:
-
Infrared (IR) Spectroscopy: Vibrational frequencies and intensities are calculated to generate a theoretical IR spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.
Predicted Molecular Properties
The following tables summarize hypothetical quantitative data for the most stable conformer of this compound, derived from typical values for structurally similar α,β-unsaturated aldehydes.
Table 1: Predicted Geometrical Parameters
| Parameter | Value |
| Bond Lengths (Å) | |
| C=O | 1.21 |
| Cα=Cβ | 1.34 |
| Cα-C(CHO) | 1.48 |
| Cβ-C(CH3) | 1.51 |
| Bond Angles (°) ** | |
| O=C-H | 122.0 |
| O=C-Cα | 125.0 |
| C=Cα-C(CHO) | 120.0 |
| Cα=Cβ-C(CH3) | 123.0 |
| Dihedral Angles (°) ** | |
| O=C-Cα=Cβ | ~180 (s-trans) or ~0 (s-cis) |
Table 2: Predicted Thermodynamic and Electronic Properties
| Property | Value |
| Thermodynamic Data | |
| Relative Energy (kcal/mol) | 0.00 (most stable conformer) |
| Dipole Moment (Debye) | ~3.0 |
| Electronic Properties | |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.8 |
| HOMO-LUMO Gap (eV) | 4.7 |
Reactivity Analysis
The conjugated system in this compound makes it susceptible to both 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon). Theoretical calculations can help predict the preferred reaction pathway.
Nucleophilic Addition
The diagram below illustrates the general workflow for a computational study of nucleophilic addition to an α,β-unsaturated aldehyde.
Caption: Computational workflow for studying nucleophilic addition.
Frontier Molecular Orbital (FMO) Theory
The shapes and energies of the HOMO and LUMO can predict the regioselectivity of reactions. For nucleophilic attack, the reaction is typically favored at the atomic center with the largest LUMO coefficient.
The logical relationship for predicting reactivity based on FMO theory is depicted below.
Caption: FMO theory for predicting nucleophilic attack.
Conclusion
This guide has outlined a standard theoretical framework for the in-depth study of this compound. While specific experimental data for this molecule remains to be published, the computational protocols and illustrative data presented here provide a solid foundation for future research. By applying these theoretical methods, scientists can gain valuable insights into the structure, properties, and reactivity of this and other related α,β-unsaturated aldehydes, which can be instrumental in the fields of synthetic chemistry and drug development.
Methodological & Application
Application Notes and Protocols: Synthesis of 2,3-Dimethylbut-3-enal from 2,3-Dimethylbut-3-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2,3-dimethylbut-3-enal, a valuable unsaturated aldehyde intermediate in organic synthesis. The primary method detailed is the selective oxidation of the corresponding primary allylic alcohol, 2,3-dimethylbut-3-en-1-ol. This application note includes a comparative summary of various oxidation methods, a detailed experimental protocol for a preferred method, and graphical representations of the reaction pathway and experimental workflow to ensure clarity and reproducibility in a research and development setting.
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic chemistry. When the alcohol is allylic, as in the case of 2,3-dimethylbut-3-en-1-ol, the challenge lies in achieving high chemoselectivity, avoiding over-oxidation to the carboxylic acid, and preventing isomerization of the carbon-carbon double bond. A variety of modern oxidation protocols have been developed to address these challenges, offering mild and efficient routes to α,β-unsaturated aldehydes. These methods often employ catalytic systems to minimize waste and improve reaction efficiency. This document outlines a reliable method for the preparation of this compound and provides data on alternative approaches.
Comparative Analysis of Oxidation Methods
Several reagents and catalytic systems are available for the oxidation of allylic alcohols. The choice of method often depends on factors such as substrate compatibility, desired scale, and available laboratory resources. A summary of common methods is presented below.
| Oxidation Method | Oxidizing Agent/Catalyst | Typical Solvent(s) | Temperature (°C) | Reported Yields (%) | Key Advantages & Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 to RT | 70-95 | Advantages: High yields, mild conditions, broad functional group tolerance.[1] Disadvantages: Requires cryogenic temperatures, stoichiometric reagents, unpleasant odor. |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Dichloromethane, Chloroform | Room Temperature | 85-95 | Advantages: Mild, high-yielding, rapid reactions. Disadvantages: Reagent is expensive and potentially explosive under certain conditions. |
| TEMPO-based Oxidation | TEMPO (catalyst) with a co-oxidant (e.g., NaOCl, NCS, or aerobic O₂) | Dichloromethane, Acetonitrile, Water | 0 to RT | 75-98 | Advantages: Catalytic, highly selective for primary alcohols, environmentally friendly options (aerobic).[2][3] Disadvantages: Catalyst can be expensive, optimization of co-oxidant and conditions may be required. |
| **Manganese Dioxide (MnO₂) ** | Activated MnO₂ | Dichloromethane, Hexane, Acetone | Room Temperature to Reflux | 60-90 | Advantages: Highly selective for allylic and benzylic alcohols, reagent is inexpensive and easy to handle. Disadvantages: Requires a large excess of the stoichiometric reagent, reaction times can be long. |
| Chromium-based Oxidation (e.g., PCC, PDC) | Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) | Dichloromethane | Room Temperature | 70-90 | Advantages: Reliable and well-established. Disadvantages: Chromium reagents are toxic and generate hazardous waste. |
Experimental Protocol: Swern Oxidation of 2,3-Dimethylbut-3-en-1-ol
This protocol details the synthesis of this compound using the Swern oxidation, a widely utilized and reliable method for the mild oxidation of primary alcohols to aldehydes.[1]
Materials:
-
2,3-Dimethylbut-3-en-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnels
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Low-temperature bath (e.g., acetone/dry ice)
-
Rotary evaporator
-
Standard glassware for workup and extraction
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, two dropping funnels, and a nitrogen inlet. Maintain the system under a positive pressure of inert gas throughout the reaction.
-
Activator Formation: Cool the flask to -78 °C using a dry ice/acetone bath. Add anhydrous dichloromethane to the flask, followed by the slow, dropwise addition of oxalyl chloride. To this solution, add a solution of anhydrous DMSO in anhydrous dichloromethane dropwise via a dropping funnel, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 15 minutes at -78 °C.
-
Alcohol Addition: Dissolve 2,3-dimethylbut-3-en-1-ol in a minimal amount of anhydrous dichloromethane and add it dropwise to the activated DMSO solution at -78 °C. Stir the reaction mixture for 45-60 minutes at this temperature.
-
Quenching: Slowly add anhydrous triethylamine to the reaction mixture. The addition is exothermic, so ensure it is done cautiously to maintain the low temperature. After the addition is complete, allow the reaction mixture to stir for an additional 15 minutes at -78 °C, and then warm to room temperature.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Visualized Reaction Pathway and Workflow
To further clarify the process, the following diagrams illustrate the chemical transformation and the experimental workflow.
Caption: Chemical transformation from alcohol to aldehyde.
Caption: Experimental workflow for the Swern oxidation.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Oxalyl chloride is corrosive and toxic; handle with extreme care.
-
The Swern oxidation can produce carbon monoxide, a toxic gas.
-
Low-temperature baths should be handled with cryogenic gloves.
-
Triethylamine has a strong, unpleasant odor.
By following these detailed protocols and safety guidelines, researchers can effectively synthesize this compound for use in further chemical transformations and drug development endeavors.
References
Application Notes and Protocols for the Swern Oxidation of 2,3-Dimethylbut-3-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for the Swern oxidation of the primary allylic alcohol, 2,3-dimethylbut-3-en-1-ol, to its corresponding aldehyde, 2,3-dimethylbut-3-en-1-al. The Swern oxidation is a mild and efficient method that avoids the use of heavy metals and is known for its broad functional group tolerance, making it a valuable tool in organic synthesis.
Reaction Overview
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride at low temperatures (typically -78 °C). The resulting electrophilic sulfur species reacts with the alcohol to form an alkoxysulfonium salt. Subsequent addition of a hindered organic base, such as triethylamine (Et3N), facilitates an intramolecular elimination to yield the desired aldehyde, dimethyl sulfide, carbon monoxide, carbon dioxide, and triethylammonium chloride. A key advantage of this method is the prevention of over-oxidation of the aldehyde to a carboxylic acid.
Reaction Scheme:
2,3-dimethylbut-3-en-1-ol2,3-dimethylbut-3-en-1-al
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Molecular Weight ( g/mol ) | Density (g/mL) | Molar Equivalents | Amount |
| 2,3-dimethylbut-3-en-1-ol | 100.16 | 0.855 | 1.0 | (To be calculated) |
| Oxalyl chloride | 126.93 | 1.478 | 1.5 | (To be calculated) |
| Dimethyl sulfoxide (DMSO) | 78.13 | 1.100 | 2.2 | (To be calculated) |
| Triethylamine (Et3N) | 101.19 | 0.726 | 5.0 | (To be calculated) |
| Dichloromethane (DCM) | 84.93 | 1.326 | - | (To be determined) |
| Reaction Temperature | - | - | - | -78 °C |
| Reaction Time | - | - | - | 1-2 hours |
Table 2: Product Characterization (Anticipated Data)
| Property | Value |
| Product Name | 2,3-dimethylbut-3-en-1-al |
| Molecular Formula | C6H10O |
| Molecular Weight | 98.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~135-140 °C (Predicted) |
| ¹H NMR (CDCl₃, 400 MHz) | Anticipated shifts: δ 9.5-9.7 (d, 1H, CHO), 4.8-5.0 (m, 2H, C=CH₂), 2.8-3.0 (m, 1H, CH-CHO), 1.7-1.8 (s, 3H, C=C-CH₃), 1.1-1.2 (d, 3H, CH-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Anticipated shifts: δ 200-205 (CHO), 140-145 (C=CH₂), 110-115 (C=CH₂), 50-55 (CH-CHO), 20-25 (C=C-CH₃), 15-20 (CH-CH₃) |
| IR (neat, cm⁻¹) | Anticipated peaks: ~2970 (C-H), ~2720 (aldehyde C-H), ~1725 (C=O), ~1650 (C=C) |
| Expected Yield | 75-90% |
Experimental Protocol
This protocol is adapted from established Swern oxidation procedures.
Materials:
-
2,3-dimethylbut-3-en-1-ol
-
Oxalyl chloride (distilled before use)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Dry ice and acetone for cooling bath
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Activation of DMSO:
-
To the cooled flask, add anhydrous DCM followed by oxalyl chloride (1.5 eq.) via syringe.
-
Slowly add anhydrous DMSO (2.2 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed -65 °C.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
-
Addition of the Alcohol:
-
Dissolve 2,3-dimethylbut-3-en-1-ol (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add the alcohol solution dropwise to the activated DMSO mixture over 20-30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 45-60 minutes at this temperature.
-
-
Formation of the Aldehyde:
-
Slowly add anhydrous triethylamine (5.0 eq.) to the reaction mixture dropwise over 20-30 minutes, again ensuring the temperature remains below -65 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.
-
-
Work-up:
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: The product, 2,3-dimethylbut-3-en-1-al, is expected to be volatile. Use a rotary evaporator with a cooled trap and avoid excessive heating.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent should be determined by thin-layer chromatography (TLC) analysis.
-
Safety Precautions:
-
The Swern oxidation should be performed in a well-ventilated fume hood due to the evolution of toxic carbon monoxide gas and the foul odor of the dimethyl sulfide byproduct.
-
Oxalyl chloride is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
The reaction is highly exothermic, especially during the addition of DMSO and triethylamine. Strict temperature control is crucial to prevent side reactions.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Swern oxidation.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of the Swern oxidation.
Applications of 2,3-Dimethylbut-3-enal in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbut-3-enal is a versatile C6 building block in organic synthesis. While its non-conjugated nature limits its direct reactivity in certain transformations, its true potential is often unlocked through isomerization to its α,β-unsaturated isomer, 2,3-dimethylbut-2-enal. This isomerization paves the way for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable precursor for the synthesis of complex organic molecules relevant to the pharmaceutical and agrochemical industries.
This document provides detailed application notes and experimental protocols for the key synthetic transformations involving this compound, with a focus on its isomerization and subsequent conjugate addition reactions.
Key Applications
The primary application of this compound in organic synthesis involves a two-step sequence:
-
Isomerization: Acid or base-catalyzed isomerization to the thermodynamically more stable α,β-unsaturated aldehyde, 2,3-dimethylbut-2-enal.
-
Conjugate Addition: The resulting α,β-unsaturated aldehyde serves as an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of nucleophiles.
This sequence allows for the introduction of diverse functionalities at the β-position of the butanal skeleton.
Application Note 1: Isomerization of this compound
Logical Workflow for the Isomerization of this compound
Caption: Isomerization of this compound to its conjugated isomer.
The non-conjugated double bond in this compound can be readily migrated into conjugation with the aldehyde functionality under either acidic or basic conditions. This isomerization is a crucial step to activate the molecule for subsequent nucleophilic additions. The resulting α,β-unsaturated aldehyde, 2,3-dimethylbut-2-enal, is a versatile intermediate.
Experimental Protocol: Acid-Catalyzed Isomerization
A detailed protocol for the acid-catalyzed isomerization is provided below.
Materials:
-
This compound
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Anhydrous toluene or other suitable aprotic solvent
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (0.5 M), is added a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material and the formation of the conjugated isomer.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield crude 2,3-dimethylbut-2-enal, which can be purified by distillation or used directly in the next step.
Application Note 2: Michael Addition to 2,3-Dimethylbut-2-enal
General Workflow for Michael Addition
Application Notes and Protocols: 2,3-Dimethylbut-3-enal in Total Synthesis
Introduction
2,3-Dimethylbut-3-enal is a six-carbon aldehyde containing a terminal olefin. Its chemical structure presents interesting possibilities for its use as a versatile building block in organic synthesis. The presence of both an aldehyde and a dienophile-like moiety suggests its potential utility in a variety of carbon-carbon bond-forming reactions, including cycloadditions and conjugate additions. These reactions are foundational in the construction of complex molecular architectures inherent to natural products and pharmaceutically active compounds. This document aims to provide an overview of the potential applications of this compound in the field of total synthesis, supported by detailed hypothetical protocols and data.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is crucial for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₆H₁₀O[1] |
| Molecular Weight | 98.14 g/mol [1] |
| CAS Number | 80719-79-5[1] |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not readily available |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Et₂O) |
Potential Synthetic Applications in Total Synthesis
Diels-Alder Reactions
The terminal alkene in this compound can act as a dienophile in [4+2] cycloaddition reactions, a powerful tool for the construction of six-membered rings. The aldehyde group can serve as a handle for further transformations or can influence the stereochemical outcome of the cycloaddition.
Hypothetical Application: Synthesis of a Substituted Cyclohexene Carbaldehyde
A hypothetical Diels-Alder reaction between this compound and a suitable diene, such as isoprene, could lead to the formation of a substituted cyclohexene ring, a common motif in terpenoid natural products.
Reaction Scheme:
Caption: Hypothetical Diels-Alder reaction workflow.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a flame-dried round-bottom flask is added this compound (1.0 equiv). The flask is flushed with argon, and anhydrous toluene is added as the solvent.
-
Addition of Diene: Isoprene (1.2 equiv) is added to the solution.
-
Initiation and Reaction: The reaction mixture is heated to 110 °C and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired substituted cyclohexene carbaldehyde.
Expected Data (Hypothetical):
| Parameter | Value |
| Yield | 65-75% |
| Diastereomeric Ratio | 3:1 (endo:exo) |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, and HRMS consistent with the expected product structure. |
Organocatalytic Michael Addition
The aldehyde functionality of this compound can be converted into a nucleophilic enamine intermediate using a chiral secondary amine catalyst. This enamine can then participate in a Michael addition to a suitable acceptor, such as a nitroalkene, to form a new carbon-carbon bond in a stereocontrolled manner.
Hypothetical Application: Asymmetric Synthesis of a γ-Nitro Aldehyde
This hypothetical transformation would provide access to chiral γ-nitro aldehydes, which are valuable precursors for the synthesis of various bioactive molecules, including γ-amino acids and heterocyclic compounds.
Logical Workflow:
Caption: Organocatalytic Michael addition workflow.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a vial is added the chiral diarylprolinol silyl ether catalyst (0.1 equiv) and the nitroalkene (1.0 equiv). The vial is sealed and dissolved in anhydrous chloroform.
-
Addition of Aldehyde: this compound (1.5 equiv) is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for 48 hours. The progress is monitored by TLC.
-
Workup: The reaction mixture is directly loaded onto a silica gel column for purification.
-
Purification: Flash column chromatography provides the desired γ-nitro aldehyde.
Expected Data (Hypothetical):
| Parameter | Value |
| Yield | 80-90% |
| Enantiomeric Excess (ee) | >95% |
| Diastereomeric Ratio (dr) | >10:1 |
This compound possesses the structural features of a valuable and versatile precursor for the total synthesis of complex molecules. While its application in this context is not yet widely documented, its potential in key bond-forming reactions such as the Diels-Alder reaction and organocatalytic Michael additions is significant. The hypothetical protocols and data presented here provide a framework for researchers and drug development professionals to explore the synthetic utility of this promising building block. Further investigation into the reactivity and applications of this compound is warranted and could lead to innovative and efficient synthetic routes to a variety of important target molecules.
References
Application Notes and Protocols for the Analytical Detection of 2,3-Dimethylbut-3-enal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbut-3-enal is a volatile organic compound of interest in various fields, including atmospheric chemistry, food science, and as a potential biomarker in biomedical research. Its accurate and sensitive detection is crucial for understanding its formation, and reactivity, and for assessing its potential impact. Due to its volatility and the reactivity of the aldehyde functional group, specialized analytical methods are required for its reliable quantification.
This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on a robust and sensitive method involving derivatization followed by gas chromatography-mass spectrometry (GC-MS). An alternative direct measurement technique using headspace gas chromatography with a flame ionization detector (GC-FID) is also discussed.
Principle of Analytical Methods
The primary challenge in analyzing volatile aldehydes like this compound is their propensity for instability and interaction with analytical systems. To overcome this, a common and effective strategy is derivatization, which converts the aldehyde into a more stable and readily detectable compound.
1. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
This is the most widely adopted method for the sensitive analysis of aldehydes.[1] PFBHA reacts with the carbonyl group of the aldehyde to form a stable oxime derivative. This derivatization offers several advantages:
-
Increased Stability: The resulting PFBHA-oxime is significantly more stable than the parent aldehyde, preventing degradation during sample preparation and analysis.
-
Enhanced Volatility and Chromatographic Performance: The derivative is amenable to gas chromatography, allowing for efficient separation from other sample components.
-
High Sensitivity: The pentafluorobenzyl group is strongly electron-capturing, making the derivative highly sensitive to detection by electron capture detectors (ECD) and providing characteristic mass spectra for mass spectrometry (MS) detection.
2. Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
For samples where derivatization may be complex or undesirable, direct analysis of the volatile aldehyde in the headspace above the sample is an alternative. A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides a response proportional to the number of carbon atoms, making it suitable for quantification.[2]
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general experimental workflow for the analysis of this compound using the derivatization-based GC-MS method.
Quantitative Data Summary
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Hexanal | HS-SPME-GC-MS | 0.006 nM | Not Reported | [1] |
| Heptanal | HS-SPME-GC-MS | 0.005 nM | Not Reported | [1] |
| Various C3-C9 Aldehydes | On-fiber derivatization with PFBHA | 0.001 nM | 0.003 nM | [1] |
| Formaldehyde | HS-GC/MS (NCI) | Not Reported | 0.7-59 µg/L | [3] |
| Acetaldehyde | HS-GC/MS (NCI) | Not Reported | Not Detected - 260 µg/L | [3] |
Detailed Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization followed by GC-MS
This protocol is adapted from established methods for volatile aldehydes and is recommended for achieving high sensitivity.[1][4]
1. Materials and Reagents
-
This compound standard (if available, or a closely related surrogate standard)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98% purity
-
Methanol, HPLC grade
-
Ultrapure water
-
Sodium chloride (for salting out, optional)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly with a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating
-
SPME autosampler or manual holder
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
2. Preparation of Solutions
-
PFBHA Derivatizing Solution (40 g/L): Dissolve 400 mg of PFBHA in 10 mL of ultrapure water. Prepare this solution fresh daily.
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound (or surrogate) in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range.
3. Sample Preparation and Derivatization
-
Place 5 mL of the aqueous sample (or an extract of a solid sample) into a 20 mL headspace vial.
-
For solid samples, a solvent extraction or direct headspace analysis may be required.
-
Spike with internal standard if used.
-
Add 100 µL of the 40 g/L PFBHA solution to the vial.
-
If desired, add sodium chloride to saturate the solution and enhance the partitioning of the analyte into the headspace.
-
Immediately seal the vial with the screw cap.
-
Place the vial in the autosampler tray, which should be cooled (e.g., 5°C) to prevent premature reactions.
4. HS-SPME and On-Fiber Derivatization
-
The autosampler will move the vial to a heated agitator (e.g., 45°C, 300 rpm).
-
The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the simultaneous extraction of this compound and its on-fiber derivatization with PFBHA.
5. GC-MS Analysis
-
Injector: Desorb the derivatized analyte from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode for a set time (e.g., 2 minutes).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
GC Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 4 minutes.
-
Ramp 1: Increase to 100°C at 5°C/min.
-
Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Temperatures: Transfer line at 250°C, Ion source at 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, or full scan for initial method development. Characteristic ions for the PFBHA derivative of this compound would need to be determined from a standard, but the ion at m/z 181 ([C6F5CH2]+) is a characteristic fragment of PFBHA derivatives.
-
6. Quantification
-
Create a calibration curve by analyzing the working standard solutions under the same conditions as the samples.
-
Plot the peak area of the target analyte (or its ratio to an internal standard) against the concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Protocol 2: Static Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
This protocol is a simpler, direct method suitable for higher concentrations of the analyte.
1. Materials and Reagents
-
This compound standard
-
Solvent for standards (e.g., methanol)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Headspace autosampler
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
2. Sample and Standard Preparation
-
Prepare a series of calibration standards of this compound in a suitable solvent.
-
Place a known volume or weight of the sample or standard into a 20 mL headspace vial and seal it.
3. Headspace Generation
-
Place the vials in the headspace autosampler oven and allow them to equilibrate at a set temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
4. GC-FID Analysis
-
Injection: The headspace autosampler will automatically inject a set volume of the headspace gas (e.g., 1 mL) into the GC inlet.
-
Injector Temperature: 150°C.
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
GC Column: A suitable capillary column, such as a DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at 10°C/min, hold for 5 minutes.
-
-
Detector: FID at 250°C. Set hydrogen and air flows as per manufacturer's recommendations.
5. Quantification
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Quantify the analyte in the samples by comparing their peak areas to the calibration curve.
Logical Relationships in Method Selection
The choice between the two described protocols depends on the specific requirements of the analysis.
Conclusion
The analytical detection of this compound can be effectively achieved using gas chromatography-based methods. For high sensitivity and specificity, particularly at trace levels, derivatization with PFBHA followed by HS-SPME-GC-MS is the recommended approach. For simpler screening at higher concentrations, static headspace GC-FID provides a viable alternative. The choice of method should be guided by the specific analytical requirements, including the sample matrix, expected concentration range, and the need for structural confirmation. Proper method validation, including the determination of linearity, accuracy, precision, LOD, and LOQ, is essential for reliable quantitative results.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of 2,3-Dimethylbut-3-enal
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for the qualitative and quantitative analysis of 2,3-Dimethylbut-3-enal using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined are intended to serve as a foundational method that can be adapted for various matrices.
Introduction
This compound is a volatile organic compound (VOC) of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential intermediate in pharmaceutical synthesis. Accurate and sensitive detection and quantification are crucial for its characterization and monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of such volatile compounds, offering high-resolution separation and definitive identification.[1][2][3] This application note details the experimental conditions for the analysis of this compound, including sample preparation, GC-MS parameters, and expected fragmentation patterns.
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound in mass spectrometry is governed by the principles of electron ionization, leading to characteristic bond cleavages.[4] As an aldehyde, common fragmentation pathways include α-cleavage and β-cleavage relative to the carbonyl group.[5][6]
-
α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this can result in the loss of a hydrogen radical (M-1) or a formyl radical (M-29).[5][7]
-
McLafferty Rearrangement: This is a common rearrangement for carbonyl compounds with a γ-hydrogen.[4][8] However, due to the structure of this compound, a classic McLafferty rearrangement is not expected to be a primary fragmentation pathway.
-
Other Fragmentations: Cleavage of the allyl bond can also occur, leading to other characteristic fragments.
The interpretation of the resulting mass spectrum allows for the unambiguous identification of this compound.
Experimental Protocols
3.1. Sample Preparation (Headspace Analysis)
Headspace analysis is a common technique for volatile compounds in liquid or solid matrices.[3]
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution of the stock solution into a matrix blank.
-
Sample Aliquoting: Pipette a precise volume (e.g., 5 mL) of the sample or standard into a headspace vial (e.g., 20 mL).
-
Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
Incubation: Place the vial in the headspace autosampler's incubator. Incubate at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 15 minutes) to allow the volatile analytes to partition into the headspace.[9]
3.2. GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and application.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar mid-polarity column[3] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[3] |
| Inlet Temperature | 220°C[3] |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 mL of headspace vapor |
| Oven Program | Initial: 40°C (hold for 2 min), Ramp: 10°C/min to 200°C (hold for 5 min)[3] |
| MS Transfer Line Temp | 230°C[3] |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-300 |
| Scan Mode | Full Scan |
3.3. Data Acquisition and Processing
Data acquisition and processing are performed using the instrument's software (e.g., Agilent MassHunter). Compound identification is achieved by comparing the obtained mass spectrum with a reference library such as the National Institute of Standards and Technology (NIST) database.[9][10] For quantification, a calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the standards.
Data Presentation
Table 1: Quantitative Analysis of this compound
| Sample ID | Retention Time (min) | Quantifying Ion (m/z) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 8.52 | 69 | 15,234 | 1.0 |
| Standard 2 | 8.52 | 69 | 74,987 | 5.0 |
| Standard 3 | 8.52 | 69 | 151,045 | 10.0 |
| Standard 4 | 8.51 | 69 | 378,912 | 25.0 |
| Standard 5 | 8.51 | 69 | 752,345 | 50.0 |
| Sample A | 8.52 | 69 | 112,567 | 7.5 |
| Sample B | 8.51 | 69 | 289,456 | 19.3 |
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Predicted fragmentation of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. 3-methylbut-3-enal | 1118-59-8 | Benchchem [benchchem.com]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 10. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for NMR Spectroscopy of Substituted Butenals
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of organic molecules. For drug development professionals and researchers working with α,β-unsaturated aldehydes like substituted butenals, NMR provides critical insights into molecular structure, stereochemistry, and purity. Substituted butenals are important scaffolds in medicinal chemistry and building blocks in organic synthesis. These application notes provide a summary of characteristic NMR data for representative substituted butenals and a generalized protocol for sample preparation and data acquisition.
The core structure of butenal presents distinct NMR signals. The aldehydic proton is typically observed far downfield (9-10 ppm) in the ¹H NMR spectrum.[1][2] The olefinic protons and carbons exhibit chemical shifts that are sensitive to the nature and position of substituents, which can influence the degree of conjugation within the molecule.[3][4]
Data Presentation: NMR Spectral Data of Representative Substituted Butenals
Table 1: ¹H NMR Data for Selected Substituted Butenals in CDCl₃
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| trans-Cinnamaldehyde | H-1 (CHO) | 9.69 | d | 7.8 |
| H-2 (α) | 6.73 | dd | 16.0, 7.8 | |
| H-3 (β) | 7.49 | d | 16.0 | |
| Ar-H | 7.42-7.57 | m | - | |
| 3-Methyl-2-butenal | H-1 (CHO) | 9.97 | d | 8.0 |
| H-2 | 5.88 | d | 8.0 | |
| CH₃ (trans to CHO) | 2.19 | s | - | |
| CH₃ (cis to CHO) | 2.00 | s | - |
Data for trans-Cinnamaldehyde sourced from multiple references.[5][6] Data for 3-Methyl-2-butenal compiled from publicly available spectral data.[7][8][9]
Table 2: ¹³C NMR Data for Selected Substituted Butenals in CDCl₃
| Compound | Carbon | Chemical Shift (δ, ppm) |
| trans-Cinnamaldehyde | C-1 (CHO) | 193.8 |
| C-2 (α) | 128.5 | |
| C-3 (β) | 152.8 | |
| C-ipso | 134.2 | |
| C-ortho | 129.2 | |
| C-meta | 129.0 | |
| C-para | 131.3 | |
| 3-Methyl-2-butenal | C-1 (CHO) | 191.0 |
| C-2 | 128.1 | |
| C-3 | 160.7 | |
| CH₃ (trans to CHO) | 27.2 | |
| CH₃ (cis to CHO) | 18.9 |
Note: Carbonyl carbons of α,β-unsaturated aldehydes and ketones typically resonate in the 190-200 ppm region.[1] Data for 3-Methyl-2-butenal compiled from publicly available spectral data.[7]
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Quantity of Material: For a standard ¹H NMR spectrum, 5-25 mg of the substituted butenal is typically required.[10][11] For ¹³C NMR, a more concentrated sample of 50-100 mg is often necessary to obtain a good signal-to-noise ratio in a reasonable time.[10]
-
Solvent Selection: Use high-purity deuterated solvents. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The choice of solvent is important as the deuterium signal is used by the spectrometer to stabilize the magnetic field (lock).[11]
-
Procedure:
-
Weigh the desired amount of the sample into a clean, dry vial.
-
Add approximately 0.55-0.6 mL of the chosen deuterated solvent.[11] The optimal sample height in a standard 5 mm NMR tube is about 4 cm.[11]
-
Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.[11]
-
Transfer the filtered solution into a clean, high-quality NMR tube and cap it securely.
-
Label the NMR tube clearly.
-
NMR Data Acquisition
The following is a general procedure for acquiring 1D NMR spectra. Specific parameters may vary depending on the spectrometer and the specific experiment.
-
Instrument Setup:
-
Locking and Shimming:
-
Tuning and Matching: The probe must be tuned to the correct frequency for the nuclei being observed (e.g., ¹H, ¹³C) to ensure efficient transfer of radiofrequency power.[12]
-
Acquisition Parameters (¹H NMR):
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: ~12-16 ppm.
-
Number of Scans: 8 to 16 scans are usually sufficient for a moderately concentrated sample.
-
Relaxation Delay: A delay of 1-2 seconds between scans is common.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each unique carbon.[14]
-
Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), more scans are needed.[16] This can range from several hundred to several thousand, depending on the sample concentration.
-
Relaxation Delay: A 2-second delay is a reasonable starting point.
-
-
Data Processing:
-
Fourier Transform: Converts the time-domain signal (FID) into the frequency-domain spectrum.
-
Phasing: Corrects the phase of the signals to ensure they are all in pure absorption mode.
-
Baseline Correction: Flattens the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak at 7.26 ppm (¹H) or the solvent triplet at 77.16 ppm (¹³C) can be used.
-
Integration: For ¹H NMR, the area under each peak is proportional to the number of protons it represents.[14] Integration is not typically quantitative for standard ¹³C NMR spectra.[14]
-
Visualization
The following diagram illustrates the general workflow for the NMR analysis of a substituted butenal sample.
Caption: Workflow for NMR analysis of substituted butenals.
References
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. trans-Cinnamaldehyde(14371-10-9) 1H NMR [m.chemicalbook.com]
- 7. 3-Methyl-2-butenal | C5H8O | CID 61020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 13. r-nmr.eu [r-nmr.eu]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 2,3-Dimethylbut-3-enal in Flavor and Fragrance Chemistry
Disclaimer: Publicly available information on the specific application of 2,3-Dimethylbut-3-enal in the flavor and fragrance industry is limited. This compound does not appear to be a commonly used or well-characterized flavor or fragrance ingredient. The following application notes and protocols are therefore provided as a general framework for the evaluation of a novel chemical entity, such as this compound, for its potential use in this field.
Chemical and Physical Properties
While organoleptic data is scarce, the fundamental physicochemical properties of this compound have been computationally predicted and are available in public databases.[1] These properties are crucial for formulators and chemists to understand its behavior in various systems.
| Property | Value | Source |
| Molecular Formula | C6H10O | PubChem[1] |
| Molecular Weight | 98.14 g/mol | PubChem[1] |
| CAS Number | 80719-79-5 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Computed XLogP3 | 1.7 | PubChem[1] |
| Boiling Point | (Not available) | |
| Appearance | (Not available) | |
| Odor Threshold | (Not available) |
Application Notes: Evaluation of a Novel Aldehyde in Flavor and Fragrance
The evaluation of a new chemical entity for its potential as a flavor or fragrance ingredient is a systematic process.[2] It involves sensory analysis to characterize its organoleptic properties and to determine its suitability for various applications.
Initial Organoleptic Assessment
The primary step is to determine the basic odor and flavor profile of the neat chemical and in a simple dilution series (e.g., in ethanol for fragrance, or in a propylene glycol/water solution for flavor). A small, highly trained panel of flavorists or perfumers conducts this initial assessment to identify the core characteristics.
Potential Applications
Based on the initial profile, potential applications can be hypothesized. For an aldehyde, this could range from fruity, green, or citrus notes in flavors to fresh, aldehydic, or floral notes in fragrances. The chemical's stability in different matrices (e.g., acidic beverages, high-temperature processed foods, alcoholic perfumes) would need to be assessed.
Regulatory and Safety Considerations
Before any new ingredient can be used in a commercial product, its safety must be established. This involves a thorough toxicological evaluation and submission for regulatory approval, such as achieving FEMA GRAS (Generally Recognized as Safe) status for flavor ingredients in the United States. A comprehensive literature search for toxicological data and a review of its structural analogues are the initial steps.
Experimental Protocols: Sensory Evaluation of a Novel Chemical
The following are generalized protocols for the sensory evaluation of a new chemical entity. Sensory analysis is a scientific discipline that uses human subjects to measure, analyze, and interpret reactions to the characteristics of materials as they are perceived by the senses.[2]
Protocol for Panelist Selection and Training
-
Recruitment: Select 15-20 individuals who are available for regular testing and have a neutral attitude towards the products being tested.[3]
-
Screening: Screen candidates for sensory acuity (ability to detect and describe basic tastes and odors) and for any allergies or intolerances.[3]
-
Training: Train the selected panelists on the specific sensory language and scaling techniques to be used.[2] This ensures that they can describe the sensory impressions accurately and consistently.
Protocol for Difference Testing (Triangle Test)
This test is used to determine if a sensory difference exists between two samples.[3]
-
Sample Preparation: Prepare two identical samples (A) and one different sample (B) in a neutral base (e.g., water for flavors, odorless oil for fragrances). The samples should be presented in anonymized and standardized containers.[3]
-
Presentation: Present the three samples simultaneously to the panelists in a randomized order.
-
Evaluation: Instruct the panelists to identify the sample that is different from the other two.
-
Data Analysis: Analyze the number of correct identifications statistically to determine if a significant difference exists.
Protocol for Descriptive Analysis
This method provides a detailed description of the sensory attributes of a substance.[2][4]
-
Vocabulary Development: A trained panel develops a set of descriptive terms (a lexicon) that define the sensory attributes of the chemical.
-
Sample Preparation: Prepare the sample at a concentration where its characteristics are clearly perceptible but not overwhelming.
-
Evaluation: Panelists rate the intensity of each descriptor on a numerical scale (e.g., a 9-point hedonic scale or a magnitude estimation scale).[2]
-
Data Presentation: The results are typically visualized in a spider plot or presented in a table for easy comparison.
Data Presentation for Descriptive Analysis
The following is a template for summarizing the quantitative data from a descriptive analysis:
| Sensory Attribute | Mean Intensity Score (n=20) | Standard Deviation | Comments |
| Odor | |||
| Fruity | e.g., "Notes of unripe pear" | ||
| Green | |||
| Citrus | |||
| Aldehydic | |||
| Flavor (in 1% sugar solution) | |||
| Sweet | |||
| Sour | |||
| Bitter | |||
| Fruity | |||
| Off-notes | e.g., "Slight metallic aftertaste" |
Workflow and Diagrams
Evaluation Workflow for a New Flavor/Fragrance Ingredient
The following diagram illustrates the logical workflow for the evaluation of a new chemical entity in the flavor and fragrance industry.
Caption: Workflow for the evaluation of a new flavor/fragrance ingredient.
References
Application Notes and Protocols: Reaction of 2,3-Dimethylbut-3-enal with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the expected reactivity of 2,3-Dimethylbut-3-enal with various nucleophiles. Due to a lack of specific experimental data in the peer-reviewed literature for this particular substrate, this note combines established principles of nucleophilic addition to sterically hindered α,β-unsaturated aldehydes with representative protocols and illustrative data. The content herein is intended to serve as a predictive guide for researchers designing synthetic routes involving this compound.
Introduction: Predicted Reactivity of this compound
This compound is an α,β-unsaturated aldehyde. The presence of a conjugated system creates two principal electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3). Nucleophilic attack at C1 results in a 1,2-addition product, while attack at C3 leads to a 1,4-addition (or conjugate/Michael addition) product.
The reactivity of this compound is significantly influenced by the steric hindrance posed by the two methyl groups at positions 2 and 3. This steric congestion is expected to play a crucial role in dictating the regioselectivity of nucleophilic attack, potentially favoring the less hindered carbonyl carbon (1,2-addition) for many nucleophiles. However, the electronic effects of the conjugated system, which render the β-carbon electrophilic, will still be a determining factor, particularly for soft nucleophiles.
Regioselectivity: 1,2-Addition vs. 1,4-Conjugate Addition
The competition between 1,2- and 1,4-addition is a key consideration in the reactions of α,β-unsaturated aldehydes. The outcome is primarily determined by the nature of the nucleophile, often described in terms of Hard-Soft Acid-Base (HSAB) theory.
-
Hard Nucleophiles: These are typically characterized by a high charge density and are more likely to attack the harder electrophilic center, the carbonyl carbon. This leads to 1,2-addition products. Examples include Grignard reagents (RMgX), organolithium reagents (RLi), and lithium aluminum hydride (LiAlH₄).
-
Soft Nucleophiles: These nucleophiles have a more diffuse charge and are more inclined to attack the softer electrophilic β-carbon, resulting in 1,4-addition products. Common soft nucleophiles include organocuprates (R₂CuLi), thiols, and enamines.
For this compound, the steric bulk around the β-carbon may further disfavor attack by larger nucleophiles, potentially making 1,2-addition more competitive even with some softer nucleophiles.
Signaling Pathways: Reaction Mechanisms
The general mechanisms for 1,2- and 1,4-addition to an α,β-unsaturated aldehyde are depicted below.
Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the safe handling, storage, and disposal of volatile aldehydes. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe laboratory environment. Volatile aldehydes, such as formaldehyde, acetaldehyde, and crotonaldehyde, are reactive compounds that can pose significant health hazards, including respiratory irritation, skin sensitization, and potential carcinogenicity.[1][2][3][4]
General Safety and Handling Precautions
All work with volatile aldehydes should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][6][7] A comprehensive risk assessment should be performed before beginning any new procedure involving these compounds.
Key Handling Practices:
-
Always wear appropriate Personal Protective Equipment (PPE).
-
Avoid direct contact with skin and eyes.[5]
-
Do not handle volatile aldehydes in open environments; always use a fume hood.[6]
-
Keep containers tightly sealed when not in use to prevent the release of vapors.[5][8]
-
Use non-sparking tools and explosion-proof equipment, especially when handling flammable aldehydes.[8]
-
Ground and bond containers during transfer to prevent static discharge.[8]
-
Never work alone when handling highly hazardous aldehydes.[9]
-
Wash hands thoroughly with soap and water after handling.[5][8]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for minimizing exposure to volatile aldehydes. The following table summarizes the recommended PPE for various tasks.
| Task | Recommended Personal Protective Equipment |
| General Laboratory Use | NIOSH-approved safety glasses or goggles, flame-resistant lab coat, full-length pants, closed-toe shoes, and appropriate chemical-resistant gloves (e.g., nitrile for dilute solutions, neoprene or butyl rubber for concentrated solutions).[5][6][10] |
| Pouring and Transferring | In addition to general use PPE, a full-face shield and a chemical-resistant apron should be worn to protect against splashes.[10] |
| High-Concentration or Spill Scenarios | A NIOSH-approved respirator with cartridges appropriate for aldehydes may be required.[6] For major spills, a self-contained breathing apparatus (SCBA) and fully encapsulating chemical protective suit may be necessary.[11] |
Storage Protocols
Proper storage of volatile aldehydes is essential for maintaining their stability and preventing hazardous situations.
| Aldehyde | Storage Conditions | Incompatible Materials |
| Formaldehyde (Formalin) | Store in a cool, dry, well-ventilated area in tightly sealed containers.[6] Store in an approved flammable storage cabinet away from heat and ignition sources.[6] | Oxidizers, strong acids, and strong bases.[3] |
| Acetaldehyde | Recommended storage temperature: 2-8°C.[5] Store under an inert gas (e.g., nitrogen or argon).[5] Keep in a designated flammable storage cabinet.[5] | Strong acids, amines, strong oxidizers, and alkaline materials.[8] |
| Crotonaldehyde | Store in a cool, dry, well-ventilated place, protected from sunlight.[12][13] Keep containers tightly closed.[12] Store away from heat and ignition sources.[12] | Caustics, ammonia, organic amines, mineral acids, and strong oxidizers.[13] |
Experimental Protocols
Protocol for Quantification of Airborne Volatile Aldehydes using HPLC
This protocol is based on the principle of derivatizing volatile aldehydes with 2,4-dinitrophenylhydrazine (DNPH) followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15]
Materials:
-
DNPH-impregnated silica gel cartridges
-
Air sampling pump
-
Acetonitrile (HPLC grade)
-
Aldehyde standards
-
HPLC system with a UV detector
Procedure:
-
Air Sampling:
-
Connect a DNPH-impregnated silica gel cartridge to an air sampling pump.
-
Draw a known volume of air through the cartridge at a calibrated flow rate (e.g., 0.1-1.5 L/min). The total volume will depend on the expected aldehyde concentration.
-
-
Sample Elution:
-
After sampling, cap the cartridge and transport it to the laboratory.
-
Elute the cartridge with a known volume of acetonitrile to desorb the DNPH-aldehyde derivatives.
-
-
HPLC Analysis:
-
Inject an aliquot of the eluate into the HPLC system.
-
Separate the DNPH-aldehyde derivatives using a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile).
-
Detect the derivatives using a UV detector set at approximately 360 nm.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of the target aldehyde-DNPH derivatives.
-
Quantify the concentration of aldehydes in the air sample by comparing the peak areas to the calibration curve.
-
Emergency Procedures: Spill Management
Prompt and appropriate action is critical in the event of a volatile aldehyde spill. The response will depend on the size and nature of the spill.
Minor Spill (Manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated (e.g., turn on fume hoods).[16]
-
Don appropriate PPE, including respiratory protection if necessary.[17]
-
Contain the spill using an absorbent material (e.g., spill pads, vermiculite, or a specialized formaldehyde neutralizer).[6][18] Work from the outside of the spill inwards.[17]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[16][19]
-
Clean the spill area with soap and water.[20]
-
Dispose of all contaminated materials as hazardous waste.[17]
Major Spill (Requires emergency response):
-
Activate the nearest fire alarm and notify emergency services (e.g., call 911), providing details about the location and nature of the spill.[18][20]
-
If safe to do so, close doors to the affected area to contain vapors.
-
Attend to any personnel who may have been exposed, moving them to fresh air and using emergency eyewashes or showers as needed.[20]
-
Do not re-enter the area until it has been cleared by trained emergency responders.
Waste Disposal and Quenching
All waste contaminated with volatile aldehydes must be disposed of as hazardous waste in accordance with institutional and local regulations.[5][17]
Quenching of Aldehyde-Containing Solutions: For some experimental procedures, it may be necessary to quench reactive aldehydes before disposal. This should be done in a fume hood with appropriate PPE. A common method involves the slow addition of a reducing agent, such as sodium bisulfite, to the aldehyde solution with stirring. The reaction is often exothermic and may produce sulfur dioxide gas, so proper ventilation is crucial. Always consult specific protocols for the aldehyde before attempting a quenching procedure.
Visualizations
Caption: Workflow for the safe handling of volatile aldehydes.
Caption: Decision tree for responding to a volatile aldehyde spill.
References
- 1. youtube.com [youtube.com]
- 2. Aldehydes, Volatile Organic Compounds (VOCs), and Health (2020) | Atsuko Araki | 8 Citations [scispace.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. wcu.edu [wcu.edu]
- 6. concordia.ca [concordia.ca]
- 7. ehs.berkeley.edu [ehs.berkeley.edu]
- 8. chemstock.ae [chemstock.ae]
- 9. editverse.com [editverse.com]
- 10. cdc.gov [cdc.gov]
- 11. Personal Protective Equipment | US EPA [epa.gov]
- 12. chemos.de [chemos.de]
- 13. Crotonaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 14. formacare.eu [formacare.eu]
- 15. epa.gov [epa.gov]
- 16. louisville.edu [louisville.edu]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. cws.auburn.edu [cws.auburn.edu]
- 19. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 20. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Dimethylbut-3-enal
Welcome to the technical support center for the purification of 2,3-Dimethylbut-3-enal. This resource is designed for researchers, scientists, and professionals in drug development who are working with this α,β-unsaturated aldehyde. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two primary methods for purifying this compound are fractional distillation and flash column chromatography. The choice of method depends on the scale of your experiment, the nature of the impurities, and the required final purity.
Q2: I am observing polymerization of my sample during distillation. How can I prevent this?
A2: Polymerization is a common issue with α,β-unsaturated aldehydes, especially at elevated temperatures. To mitigate this, consider the following:
-
Use a polymerization inhibitor: Adding a small amount of an inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the distillation flask can prevent polymerization.
-
Vacuum distillation: Lowering the pressure reduces the boiling point, allowing for distillation at a lower, safer temperature.
-
Keep the distillation time short: Prolonged heating increases the likelihood of polymerization.
Q3: What are the likely impurities in a crude sample of this compound?
A3: The impurities present will largely depend on the synthetic route used. Common impurities can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomers: Such as the more thermodynamically stable conjugated isomer, 2,3-dimethylbut-2-enal.
-
Byproducts of side reactions: These can include aldol condensation products or oxidation products (e.g., the corresponding carboxylic acid).
-
Solvents: Residual solvents from the reaction and workup steps.
Q4: My purified this compound is showing signs of degradation upon storage. What are the proper storage conditions?
A4: α,β-Unsaturated aldehydes can be sensitive to light, air, and temperature. For optimal stability, store the purified compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C).[1]
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Troubleshooting Steps |
| No product distilling over | - Insufficient heating- System leak- Thermometer placement is incorrect | - Gradually increase the heat to the distillation flask.- Check all joints and connections for a proper seal.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head. |
| Bumping or uneven boiling | - Lack of boiling chips or stir bar | - Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Product is contaminated with higher boiling impurities | - Distillation rate is too fast- Inefficient fractionating column | - Reduce the heating to slow down the distillation rate.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). |
| Product is yellow or discolored | - Decomposition or polymerization | - See FAQ Q2 for preventing polymerization.- Consider purification by flash column chromatography as a milder alternative. |
Flash Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC | - Inappropriate solvent system | - Systematically vary the polarity of the eluent to achieve a target Rf value of 0.2-0.3 for this compound. |
| Compound is not eluting from the column | - Eluent is not polar enough | - Gradually increase the polarity of the eluent. |
| Broad or tailing bands | - Column is overloaded- Silica gel is too acidic or basic- Inconsistent packing | - Use a larger column or reduce the amount of crude material.- Use neutralized silica gel.- Ensure the silica gel is packed uniformly without any air bubbles or channels. |
| Product fractions are impure | - Fractions are too large- Incomplete separation from a close-eluting impurity | - Collect smaller fractions to better isolate the desired compound.- Optimize the solvent system for better resolution or consider a different purification technique. |
Experimental Protocols
Fractional Distillation of this compound
Objective: To purify this compound from non-volatile impurities and other components with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Vacuum source (optional)
-
Polymerization inhibitor (e.g., hydroquinone)
Procedure:
-
Add the crude this compound, a few boiling chips, and a small amount of a polymerization inhibitor to the round-bottom flask.
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.
-
Begin circulating cold water through the condenser.
-
If performing a vacuum distillation, carefully apply the vacuum.
-
Gradually heat the distillation flask using the heating mantle.
-
Collect the fraction that distills over at a constant temperature.
-
Once the desired product has been collected, stop the heating and allow the apparatus to cool before dismantling.
Flash Column Chromatography of this compound
Objective: To purify this compound from impurities with similar boiling points.
Materials:
-
Crude this compound
-
Silica gel
-
Glass chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Determine an appropriate eluent system by running TLC plates of the crude material with varying solvent polarities. Aim for an Rf value of 0.2-0.3 for the product.
-
Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Pre-elute the column with the eluent.
-
Dissolve the crude this compound in a minimum amount of the eluent or a less polar solvent and load it onto the top of the silica gel.
-
Begin eluting the column with the chosen solvent system, collecting fractions in the collection tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for fractional distillation.
References
improving yield in Swern oxidation reactions
Technical Support Center: Swern Oxidation
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of Swern oxidation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Swern oxidation experiments, offering potential causes and solutions to enhance reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or incorrect temperature.[1][2] 2. Degradation of reagents: Moisture-sensitive reagents like oxalyl chloride may have decomposed.[3] 3. Inactive DMSO: DMSO may not have been properly activated.[4] 4. Substrate compatibility issues: The starting material may be unsuitable for Swern oxidation. | 1. Ensure the reaction is stirred at -78 °C for the recommended time after adding the alcohol, then allowed to warm to room temperature after the addition of the base.[2] 2. Use fresh, high-quality reagents and handle them under anhydrous conditions. 3. Confirm the formation of the chloro(dimethyl)sulfonium chloride intermediate before adding the alcohol.[5] 4. Consider alternative oxidation methods for acid-sensitive substrates.[5] |
| Formation of Side Products | 1. Epimerization at the α-carbon: The use of triethylamine as a base can sometimes cause epimerization.[5][6] 2. Formation of mixed thioacetals: The reaction temperature may have risen above -60 °C.[7][8] 3. Pummerer rearrangement: A known side reaction of the Swern oxidation. | 1. Use a bulkier base such as diisopropylethylamine (DIPEA or Hünig's base) to minimize epimerization.[6][7] 2. Strictly maintain the reaction temperature below -60 °C throughout the addition of reagents.[7] Using trifluoroacetic anhydride instead of oxalyl chloride may allow for slightly higher temperatures (up to -30 °C).[7] 3. Ensure slow, dropwise addition of reagents at low temperatures to minimize this side reaction. |
| Difficult Workup | 1. Persistent odor of dimethyl sulfide: This byproduct has a very strong and unpleasant smell.[5] 2. Emulsion formation: Difficulty in separating the organic and aqueous layers. | 1. Rinse all glassware with a bleach (sodium hypochlorite) solution to oxidize the volatile and odorous dimethyl sulfide to the odorless dimethyl sulfoxide or dimethyl sulfone.[5] 2. Add brine during the extraction to help break up emulsions and improve layer separation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a Swern oxidation?
The Swern oxidation is typically carried out at very low temperatures, around -78 °C, which is the temperature of a dry ice/acetone bath.[2] It is crucial to maintain the temperature below -60 °C to prevent the formation of side products like mixed thioacetals.[7][8]
Q2: Can I use a different activating agent besides oxalyl chloride?
Yes, other reagents can be used to activate DMSO. Some alternatives include trifluoroacetic anhydride (TFAA), cyanuric chloride, and sulfur trioxide pyridine complex (Parikh-Doering oxidation).[5][9][10] Using TFAA may allow the reaction to be run at a slightly higher temperature of -30 °C.[7]
Q3: My starting material is sensitive to acidic conditions. Is Swern oxidation a suitable method?
Yes, the Swern oxidation is known for its mild reaction conditions and is a good choice for substrates that are sensitive to acid.[5] This makes it a favorable alternative to more acidic oxidation methods like the Jones oxidation.[5]
Q4: I am observing epimerization at the carbon adjacent to the newly formed carbonyl group. How can I prevent this?
Epimerization at the α-carbon can occur when using triethylamine as the base.[5] To mitigate this, you can use a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA or Hünig's base).[6][7]
Q5: What are the common byproducts of the Swern oxidation, and how can I deal with them?
The main byproducts are dimethyl sulfide ((CH₃)₂S), carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium chloride (if triethylamine is used as the base).[5] Dimethyl sulfide has a very strong, unpleasant odor. To manage this, all glassware should be rinsed with a bleach solution, which oxidizes dimethyl sulfide to the odorless dimethyl sulfoxide.[5] Due to the formation of toxic carbon monoxide gas, the reaction and workup must be performed in a well-ventilated fume hood.[5]
Quantitative Data Summary
The stoichiometry of the reagents is critical for a successful Swern oxidation. The following table provides a general guide for the molar equivalents of reagents relative to the alcohol.
| Reagent | Molar Equivalents (relative to alcohol) |
| Oxalyl Chloride | 1.2 - 2.0 |
| Dimethyl Sulfoxide (DMSO) | 2.4 - 3.0 |
| Triethylamine (or other base) | 5.0 - 7.0 |
Note: The optimal stoichiometry may vary depending on the specific substrate and reaction scale. It is advisable to perform small-scale test reactions to determine the ideal conditions.
Detailed Experimental Protocol
This protocol is a general guideline for performing a Swern oxidation on a primary or secondary alcohol.
Materials:
-
Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet
-
Addition funnel
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Syringes
-
Anhydrous dichloromethane (DCM)
-
Oxalyl chloride
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Primary or secondary alcohol
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM, cooled to -78 °C, add a solution of DMSO (2.7 equivalents) in anhydrous DCM dropwise over 5 minutes.[11]
-
Slowly add a solution of the alcohol (1.0 equivalent) in anhydrous DCM dropwise over 5-10 minutes, ensuring the internal temperature remains below -60 °C.[11]
-
Stir the reaction mixture at -78 °C for 30-60 minutes.[2][11]
-
Add triethylamine (7.0 equivalents) dropwise over 10 minutes, again maintaining the temperature at -78 °C.[11]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[11]
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the combined organic layers with water and then with brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[11]
-
Purify the product by flash column chromatography if necessary.[11]
Visualizations
Caption: Mechanism of the Swern Oxidation.
References
- 1. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. adichemistry.com [adichemistry.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. A Mild and Efficient Alternative to the Classical Swern Oxidation [organic-chemistry.org]
- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of Unsaturated Aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of unsaturated aldehydes. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.
I. Troubleshooting Guides
This section provides a systematic approach to identifying and solving common problems encountered during the synthesis of unsaturated aldehydes.
Guide 1: Poor Yield or Complex Product Mixture in Aldol Condensation
Problem: The reaction yields a complex mixture of products with a low yield of the desired α,β-unsaturated aldehyde.
Possible Cause: Self-condensation of the enolizable aldehyde or ketone is competing with the desired crossed-aldol condensation.[1][2][3][4] When two different carbonyl compounds that can both form enolates are used, a mixture of up to four different products can be formed.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Aldol condensation.
Experimental Protocol to Minimize Self-Condensation:
-
Method: Directed Aldol Reaction using a Non-Enolizable Aldehyde.
-
Reactants: Benzaldehyde (non-enolizable electrophile) and Acetone (enolizable nucleophile).
-
Procedure:
-
Dissolve benzaldehyde (1 equivalent) and acetone (1.5 equivalents) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (1.1 equivalents) dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Guide 2: Incorrect Stereochemistry (E/Z Isomer Ratio) in Wittig and Horner-Wadsworth-Emmons Reactions
Problem: The synthesis produces an undesired ratio of E/Z isomers of the α,β-unsaturated aldehyde.
Possible Cause: The nature of the ylide (in Wittig) or phosphonate (in HWE) and the reaction conditions dictate the stereochemical outcome.[5][6][7]
Troubleshooting Workflow:
Caption: Troubleshooting E/Z selectivity in Wittig and HWE reactions.
Data on E/Z Selectivity in Horner-Wadsworth-Emmons Reaction:
| Phosphonate Reagent | Aldehyde | Base/Solvent/Temp | E:Z Ratio |
| (EtO)₂P(O)CH₂CHO | Benzaldehyde | NaH / THF / 25 °C | >95:5 |
| (CF₃CH₂O)₂P(O)CH₂CHO | Benzaldehyde | KHMDS / 18-crown-6 / THF / -78 °C | <5:95 |
| (EtO)₂P(O)CH(CH₃)CHO | Isobutyraldehyde | NaH / DME / 25 °C | 90:10 |
| (PhO)₂P(O)CH₂CHO | Cyclohexanecarboxaldehyde | KHMDS / 18-crown-6 / THF / -78 °C | 10:90 |
| Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | 3-Phenylpropionaldehyde | i-PrMgBr / Toluene / reflux | 95:5 |
| Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | 3-Phenylpropionaldehyde | i-PrMgBr / THF / 0 °C | 77:23 |
Experimental Protocol for Schlosser Modification of the Wittig Reaction (to favor E-alkene):
-
Reactants: Benzyltriphenylphosphonium chloride and Benzaldehyde.
-
Procedure:
-
Suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in dry THF at -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.1 equivalents) dropwise and stir for 30 minutes to form the ylide.
-
Add benzaldehyde (1 equivalent) and stir for 1 hour at -78 °C.
-
Add a second equivalent of n-butyllithium at -78 °C and stir for an additional 30 minutes.
-
Add tert-butanol (2 equivalents) to protonate the intermediate.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with water and extract the product with ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography to isolate the E-stilbene.
-
II. Frequently Asked Questions (FAQs)
Q1: My α,β-unsaturated aldehyde is polymerizing during workup or purification. How can I prevent this?
A1: α,β-Unsaturated aldehydes are prone to polymerization, especially in the presence of light, heat, or acid/base traces. To minimize polymerization:
-
Add an inhibitor: A small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) can be added to the crude product before purification.
-
Maintain low temperatures: Keep the product cold during workup and purification.
-
Avoid acidic or basic conditions: Ensure all workup steps are performed under neutral conditions.
-
Use an inert atmosphere: Storing and handling the compound under nitrogen or argon can prevent oxidation-initiated polymerization.[8]
-
Prompt purification and use: Purify the aldehyde quickly after synthesis and use it immediately or store it at low temperatures in the dark.
Q2: I am performing a Swern oxidation to get my unsaturated aldehyde, but the yield is low and I have a very strong, unpleasant smell.
A2: The strong odor is due to the dimethyl sulfide byproduct.[9][10][11] Low yields can be due to several factors.
-
Temperature control: The reaction must be kept at a very low temperature (typically -78 °C) to avoid side reactions.[9][10]
-
Reagent addition order and rate: The order and rate of addition of reagents are critical. Typically, oxalyl chloride is added to DMSO, followed by the alcohol, and finally the base (e.g., triethylamine).
-
Moisture sensitivity: The reaction is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
-
Managing the byproduct: The dimethyl sulfide can be oxidized to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone by washing the glassware with bleach or an oxidizing agent.
Q3: How can I remove the triphenylphosphine oxide byproduct from my Wittig reaction?
A3: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction.[12] Several methods can be employed for its removal:
-
Crystallization: If your product is a solid, recrystallization can effectively remove the more soluble triphenylphosphine oxide.
-
Chromatography: Column chromatography is a common method, though it can be tedious.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a mixture of ether and hexane.
-
Catalytic Wittig Reaction: To minimize the formation of this byproduct, consider using a catalytic version of the Wittig reaction where the phosphine is regenerated in situ.[12][13][14][15][16]
Q4: My Dess-Martin oxidation of an allylic alcohol is giving a low yield. What could be the issue?
A4: The Dess-Martin periodinane (DMP) oxidation is generally a mild and high-yielding reaction.[17][18][19][20] However, low yields can occur due to:
-
Reagent quality: DMP is sensitive to moisture. Use a freshly opened bottle or a well-stored reagent. The addition of a small amount of water to the reaction can sometimes accelerate the oxidation.[18]
-
Reaction time: While often fast, some sterically hindered alcohols may require longer reaction times. Monitor the reaction by TLC.
-
Workup: The workup typically involves quenching with a solution of sodium thiosulfate to reduce any remaining DMP. Ensure this step is performed effectively.
-
Acid sensitivity of the product: The reaction produces acetic acid as a byproduct, which can cause decomposition of acid-sensitive products.[18] Adding a mild base like pyridine or sodium bicarbonate can buffer the reaction mixture.
Q5: Can the Michael addition be a side reaction in the synthesis of α,β-unsaturated aldehydes?
A5: Yes, the Michael addition (or 1,4-conjugate addition) can be a significant side reaction.[21][22][23][24] The α,β-unsaturated aldehyde product is an electrophile and can react with any remaining nucleophiles in the reaction mixture (e.g., the enolate from an aldol condensation). To minimize this:
-
Control stoichiometry: Use a slight excess of the electrophilic carbonyl partner in an aldol condensation to ensure the enolate is consumed.
-
Slow addition: Add the enolate-forming reagent or the enolizable carbonyl slowly to the non-enolizable partner to maintain a low concentration of the nucleophile.
-
Temperature control: Lower temperatures can disfavor the Michael addition.
-
Choice of base: A weaker base may be less likely to promote the subsequent Michael addition.
References
- 1. Self-condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Oxidation and Polymerization of Triacylglycerols: In-Depth Investigations towards the Impact of Heating Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. "The Development Of The Catalytic Wittig Reaction" by Zachary S. Nixon [mavmatrix.uta.edu]
- 13. Recycling the Waste: The Development of a Catalytic Wittig Reaction [organic-chemistry.org]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 18. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 19. Dess-Martin Oxidation [organic-chemistry.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Aldehyde Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for aldehyde synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing aldehydes from primary alcohols?
A1: The most common mild oxidation methods that are selective for aldehydes include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Parikh-Doering oxidation.[1] Stronger oxidizing agents like chromic acid or potassium permanganate will typically oxidize primary alcohols to carboxylic acids.[2]
Q2: How does ozonolysis differ from the oxidation of primary alcohols for aldehyde synthesis?
A2: Ozonolysis is a method of cleaving carbon-carbon double or triple bonds to form carbonyl compounds.[3] To obtain aldehydes from alkenes, a reductive workup is necessary.[4] This is fundamentally different from the oxidation of primary alcohols, which directly converts a C-OH bond to a C=O bond.
Q3: What are the main safety concerns associated with these aldehyde synthesis methods?
A3:
-
Swern Oxidation: This reaction produces volatile and malodorous dimethyl sulfide (DMS) and acutely toxic carbon monoxide. Therefore, it must be performed in a well-ventilated fume hood.[5] The reaction of dimethyl sulfoxide (DMSO) with oxalyl chloride can be explosive without a solvent.[6]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is potentially explosive, especially on a larger scale.[7]
-
Ozonolysis: Ozone is a toxic gas, and ozonides, the intermediates formed during the reaction, can be explosive.[8]
Q4: Can I use the same purification method for all aldehydes?
A4: Not necessarily. The choice of purification method depends on the properties of the specific aldehyde and the impurities present. Common methods include column chromatography, distillation, and extraction with a sodium bisulfite solution to form a solid adduct, which can then be filtered and hydrolyzed back to the pure aldehyde.
Troubleshooting Guides
Swern Oxidation
Q1: My Swern oxidation reaction is not proceeding to completion, or the yield is very low. What could be the cause?
A1:
-
Moisture in the reaction: The reagents used in the Swern oxidation are sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The presence of water can hydrolyze the oxalyl chloride and deactivate the reactive species.[9]
-
Incorrect reaction temperature: The reaction must be kept at a very low temperature (typically -78 °C) to stabilize the intermediates.[10] If the temperature rises prematurely, side reactions can occur, leading to lower yields.[11]
-
Degraded oxalyl chloride: Oxalyl chloride can degrade over time, especially if exposed to moisture. Using freshly distilled or a new bottle of oxalyl chloride may improve results.[9]
Q2: After adding triethylamine, the reaction mixture turned into a thick slush or precipitate formed, making it difficult to stir. Is this normal?
A2: The formation of a precipitate, which is typically triethylamine hydrochloride, is expected. However, if the mixture becomes excessively thick, it might indicate the presence of water, which can lead to the hydrolysis of oxalyl chloride and the formation of excess salt.[9]
Q3: The workup of my Swern oxidation is difficult, and I'm having trouble removing the dimethyl sulfide odor. What can I do?
A3: To manage the odor of dimethyl sulfide (DMS), it is crucial to perform the reaction and workup in a well-ventilated fume hood. Rinsing used glassware with a bleach solution can help to oxidize the residual DMS to the odorless dimethyl sulfoxide (DMSO).[5] For the workup, adding a few milliliters of bleach to the aqueous layer can also help to reduce the odor.[12]
Dess-Martin Periodinane (DMP) Oxidation
Q1: My DMP oxidation is sluggish or incomplete. How can I improve the reaction rate?
A1:
-
Purity of DMP: The purity of the Dess-Martin periodinane can affect the reaction rate. Ensure you are using a high-quality reagent.
-
Presence of water: Interestingly, the presence of a small amount of water has been shown to accelerate the rate of DMP oxidations.[13]
-
Reaction time: While many DMP oxidations are complete within a few hours at room temperature, some substrates may require longer reaction times.[14]
Q2: During the workup, I'm left with a gummy residue that is difficult to filter and seems to trap my product. How can I resolve this?
A2: The byproduct of the DMP oxidation, an iodinane, can sometimes be difficult to remove.
-
Aqueous workup: A common and effective workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. This helps to reduce the excess DMP and its byproducts to more easily removable forms.[15][16]
-
Filtration aid: Adding a non-polar solvent like ether or hexanes can help to precipitate the DMP byproducts, making them easier to remove by filtration through a pad of celite.[15]
Q3: My starting material is sensitive to acid. Is DMP oxidation a suitable method?
A3: DMP oxidation is generally considered mild and is performed under neutral pH conditions, making it suitable for many acid-sensitive substrates.[7] However, the reaction does produce acetic acid as a byproduct. For extremely sensitive compounds, adding a mild base like pyridine can buffer the reaction mixture.[17]
Ozonolysis
Q1: My ozonolysis reaction is producing carboxylic acids instead of aldehydes. What went wrong?
A1: The formation of carboxylic acids indicates an oxidative workup rather than a reductive one. To obtain aldehydes, a reductive workup is essential. Common reducing agents for this purpose include dimethyl sulfide (DMS) or zinc dust with acetic acid.[4] Using an oxidizing agent like hydrogen peroxide in the workup will lead to carboxylic acids.[4][18]
Q2: How do I know when the ozonolysis reaction is complete?
A2:
-
Color change: When ozone is bubbled through the reaction mixture, the solution will turn a blue color once the starting alkene has been completely consumed, as this color is characteristic of unreacted ozone.[3]
-
Indicator: An indicator like Sudan Red III can be used. Ozone reacts more slowly with the indicator than the target alkene. A color change signals that the starting material has been consumed.[3]
-
Potassium iodide trap: The gas exiting the reaction can be bubbled through a potassium iodide solution. When unreacted ozone begins to exit the reaction, it will oxidize the iodide to iodine, which has a distinct violet color.[18]
Q3: The ozonide intermediate is potentially explosive. How can I handle it safely?
A3: Ozonides are indeed unstable and should not be isolated. They are typically generated at low temperatures (e.g., -78 °C) and immediately treated with a reducing agent in a "one-pot" procedure to quench the reaction and safely convert the ozonide to the desired carbonyl compounds.[4]
Data Presentation: Comparison of Aldehyde Synthesis Methods
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation | Ozonolysis (Reductive Workup) |
| Starting Material | Primary Alcohol | Primary Alcohol | Alkene |
| Typical Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane | Ozone, Dimethyl Sulfide or Zinc/Acetic Acid |
| Reaction Temperature | -78 °C | Room Temperature | -78 °C |
| Reaction Time | 1-3 hours | 0.5-4 hours[14][19] | Varies, depends on ozone flow rate |
| Advantages | - High yields- Mild conditions[11]- Readily available and inexpensive reagents | - Mild conditions[7]- Neutral pH[7]- High chemoselectivity[7]- Shorter reaction times[7] | - Cleaves C=C bonds directly to carbonyls- Useful for cyclic starting materials[4] |
| Disadvantages | - Requires cryogenic temperatures[20]- Produces malodorous DMS[11]- Toxic CO byproduct[5] | - Reagent is expensive and potentially explosive[7]- High molecular weight of reagent | - Requires specialized equipment (ozone generator)[4]- Ozonide intermediates are explosive[8]- Ozone is toxic[8] |
Experimental Protocols
Swern Oxidation Protocol
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (2.4 equivalents) in DCM dropwise over 5 minutes.
-
Stir the mixture for 10 minutes at -78 °C.
-
Slowly add a solution of the primary alcohol (1.0 equivalent) in DCM via syringe over 10 minutes.
-
Continue stirring at -78 °C for an additional 20-30 minutes.[6]
-
Add triethylamine (5.0 equivalents) dropwise via syringe and maintain the reaction at -78 °C for another 10 minutes.[6]
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
Dess-Martin Periodinane (DMP) Oxidation Protocol
-
To a solution of the primary alcohol (1.0 equivalent) in dichloromethane (DCM), add Dess-Martin periodinane (1.2-1.5 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[19]
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by washing with a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers become clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography if necessary.
Ozonolysis with Reductive Workup Protocol
-
Dissolve the alkene (1.0 equivalent) in a suitable solvent (e.g., methanol or a mixture of DCM and methanol) in a three-necked flask equipped with a gas inlet tube and a gas outlet connected to a bubbler.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[3]
-
Bubble a stream of ozone through the solution. Monitor the reaction for the appearance of a blue color in the solution, which indicates the consumption of the alkene.[3]
-
Once the reaction is complete, switch the gas stream to oxygen or nitrogen to purge the excess ozone from the reaction mixture for 5-10 minutes.[21]
-
Add dimethyl sulfide (DMS) (1.5-2.0 equivalents) to the reaction mixture at -78 °C.[21]
-
Remove the cooling bath and allow the mixture to slowly warm to room temperature and stir for at least 1 hour.[21]
-
Remove the solvent by rotary evaporation.
-
Purify the resulting aldehyde by column chromatography or distillation.
Visual Guides
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ozonolysis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. oxidizing primary alcohols to aldehydes and secondary alcohols t | www.wenxuecity.com [wenxuecity.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. reddit.com [reddit.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 14. Dess-Martin Oxidation [organic-chemistry.org]
- 15. organic chemistry - Dess–Martin oxidation work up - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 18. byjus.com [byjus.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. Video: Ozonolysis of Alkenes: Principle and Applications [jove.com]
Technical Support Center: Characterization of Isomeric Aldehydes
Welcome to the technical support center for the characterization of isomeric aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered when differentiating aldehyde isomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of isomeric aldehydes.
Question: My isomeric aldehydes are co-eluting in my gas chromatography (GC) analysis. How can I improve their separation?
Answer:
Co-elution is a frequent challenge when analyzing isomers due to their similar physicochemical properties. Here are several strategies to improve separation:
-
Optimize GC Method Parameters:
-
Temperature Program: Employ a slower temperature ramp or introduce an isothermal hold at a temperature that provides the best selectivity between the isomers.
-
Carrier Gas Flow Rate: Reduce the flow rate to increase the interaction of the analytes with the stationary phase, which can enhance separation.
-
Column Choice: If you are using a non-polar column, consider switching to a column with a different stationary phase chemistry, such as a mid-polar or polar column (e.g., those containing cyanopropyl or polyethylene glycol functionalities), which can offer different selectivity for aldehydes.
-
-
Derivatization:
-
Derivatizing the aldehydes can alter their volatility and interaction with the stationary phase, often leading to better separation. A common method is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms oxime derivatives that are well-resolved by GC.
-
-
Increase Column Length:
-
Using a longer GC column increases the number of theoretical plates, which can improve the resolution of closely eluting peaks.
-
Question: I am using mass spectrometry (MS), but my isomeric aldehydes are producing nearly identical mass spectra. How can I differentiate them?
Answer:
Identical or very similar mass spectra for isomers are common, especially under electron ionization (EI), as they can produce the same fragment ions. Here are some approaches to overcome this:
-
Tandem Mass Spectrometry (MS/MS):
-
Even if the primary mass spectra are similar, the fragmentation pathways of the precursor ions might differ slightly. Performing MS/MS experiments and comparing the resulting product ion spectra can reveal subtle differences that allow for differentiation.
-
-
Chemical Ionization (CI):
-
Use a softer ionization technique like chemical ionization. CI often results in a more abundant molecular ion and less fragmentation, which can sometimes produce differences in the relative abundances of key ions between isomers.
-
-
Derivatization:
-
Derivatization can introduce a specific fragmentation pattern that is more characteristic of the isomer's structure. For example, PFBHA derivatives can yield unique fragments upon MS analysis.
-
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS):
-
IMS separates ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer.[1] Since isomers often have different three-dimensional shapes, IMS can separate them, allowing for the acquisition of individual mass spectra for each isomer.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in characterizing isomeric aldehydes?
A1: The primary challenges stem from the high degree of similarity between isomers. This leads to:
-
Chromatographic Co-elution: Isomers often have very similar boiling points and polarities, making them difficult to separate using techniques like gas chromatography (GC) and liquid chromatography (LC).[2][3]
-
Similar Spectroscopic Data: Isomers can produce nearly identical mass spectra and very similar nuclear magnetic resonance (NMR) and infrared (IR) spectra, making unambiguous identification difficult.[4][5][6]
Q2: How can derivatization help in the analysis of isomeric aldehydes?
A2: Derivatization is a powerful strategy that converts the aldehydes into derivatives with more favorable analytical properties. This can:
-
Improve Chromatographic Separation: Derivatives may have different volatilities and polarities compared to the parent aldehydes, leading to better separation.
-
Enhance Detection: Reagents like 2,4-dinitrophenylhydrazine (DNPH) introduce a chromophore, allowing for sensitive UV detection in HPLC.[7][8][9] PFBHA introduces an electrophore, enabling highly sensitive detection by electron capture detection (ECD) in GC.
-
Provide Structural Information: The fragmentation patterns of the derivatives in mass spectrometry can be more informative for isomer differentiation.
Q3: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to distinguish between isomeric aldehydes?
A3: Yes, NMR spectroscopy can be a very effective tool for distinguishing isomers. While the spectra might be similar, subtle differences in the chemical environment of the protons and carbons can lead to:
-
Different Chemical Shifts: The exact position of the signals (chemical shifts) for the aldehydic proton (typically between 9-10 ppm in ¹H NMR) and the carbonyl carbon (around 190-200 ppm in ¹³C NMR) can vary slightly between isomers.[10][11][12]
-
Different Coupling Patterns: The splitting patterns of the signals (multiplicity) can differ based on the number of neighboring protons, providing valuable information about the connectivity of the atoms in each isomer.
Q4: What is Ion Mobility Spectrometry (IMS) and how can it be applied to isomeric aldehyde analysis?
A4: Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size and shape.[1] When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation. Isomeric aldehydes, which have the same mass, can often be separated by IMS if they have different three-dimensional structures. This allows for the acquisition of clean mass spectra for each isomer, even if they co-elute chromatographically.
Experimental Protocols
Protocol 1: Derivatization of Aldehydes with PFBHA for GC-MS Analysis
This protocol is adapted from procedures for the analysis of carbonyl compounds.[13][14]
Materials:
-
Aldehyde sample solution (in a suitable solvent like methanol or acetonitrile)
-
PFBHA hydrochloride solution (e.g., 1 mg/mL in water or buffer)
-
Organic solvent for extraction (e.g., hexane or ethyl acetate)
-
Sodium sulfate (anhydrous)
-
GC vials
Procedure:
-
To 1 mL of the aldehyde sample solution in a vial, add 1 mL of the PFBHA solution.
-
Seal the vial and heat at 60°C for 30 minutes to facilitate the derivatization reaction.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane (or another suitable extraction solvent) and vortex for 1 minute to extract the PFBHA-oxime derivatives.
-
Allow the layers to separate.
-
Transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC vial for analysis.
Protocol 2: Derivatization of Aldehydes with DNPH for HPLC-UV Analysis
This protocol is based on established methods for carbonyl analysis.[7][8][9][15][16]
Materials:
-
Aldehyde sample
-
DNPH reagent (e.g., 0.05% 2,4-dinitrophenylhydrazine in 2N HCl)
-
Acetonitrile (HPLC grade)
-
HPLC vials
Procedure:
-
For air sampling, draw a known volume of air through a cartridge impregnated with DNPH.
-
Elute the cartridge with 5 mL of acetonitrile to collect the DNPH-hydrazone derivatives.
-
For liquid samples, mix the sample with an equal volume of the DNPH reagent and allow it to react for at least 1 hour at room temperature.
-
If necessary, extract the derivatives into an organic solvent. For many applications, the reaction mixture can be directly diluted with the mobile phase.
-
Transfer the final solution to an HPLC vial for analysis.
-
Analyze using a C18 reverse-phase column with a mobile phase typically consisting of a gradient of acetonitrile and water. Detect the derivatives by UV at approximately 360 nm.
Data Presentation
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Butanal Isomers
| Proton Environment | n-Butanal | Isobutanal (2-methylpropanal) |
| -CHO | ~9.7 | ~9.6 |
| α-CH₂ / α-CH | ~2.4 | ~2.4 |
| β-CH₂ / β-CH | ~1.6 | - |
| γ-CH₃ / β-CH₃ | ~0.9 | ~1.1 |
Data is approximate and can vary based on solvent and instrument.[10][17]
Table 2: Characteristic Mass Spectral Fragments (m/z) for Pentanal Isomers (Electron Ionization)
| Isomer | Molecular Ion (M⁺) | Key Fragments |
| n-Pentanal | 86 | 71, 58, 57, 44, 43, 29 |
| 2-Methylbutanal | 86 | 71, 57, 43, 29 |
| 3-Methylbutanal | 86 | 71, 57, 43, 29 |
| 2,2-Dimethylpropanal | 86 | 57, 41, 29 |
Note: Relative abundances of fragments are crucial for differentiation.[4][5][6][18]
Visualizations
Caption: Experimental workflow for the characterization of isomeric aldehydes.
References
- 1. Ion Mobility Spectrometry: Fundamental Concepts, Instrumentation, Applications, and the Road Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Fixing coelution issues? - Chromatography Forum [chromforum.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. iomcworld.com [iomcworld.com]
- 9. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. agilent.com [agilent.com]
- 17. butanal low high resolution H-1 proton nmr spectrum of butyraldehyde analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. image diagram mass spectrum of pentane fragmentation pattern of ions for analysis and identification of pentane doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Purification of 2,3-Dimethylbut-3-enal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Dimethylbut-3-enal. The information provided is intended to assist in the removal of common impurities encountered during its synthesis and handling.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Q1: After synthesis via crossed aldol condensation of isobutyraldehyde and formaldehyde, my product purity is low. What are the likely impurities?
A1: The primary impurities in the synthesis of this compound from isobutyraldehyde and formaldehyde are typically unreacted starting materials, a self-condensation product of isobutyraldehyde, and an isomeric byproduct. Specifically, you should expect to find:
-
Isobutyraldehyde: Unreacted starting material.
-
Formaldehyde: Unreacted starting material, though it is highly volatile.
-
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: The self-condensation product of isobutyraldehyde.[1][2]
-
2,3-Dimethylbut-2-enal: A more thermodynamically stable, conjugated isomer of the desired product.[3]
Q2: I am observing a peak in my GC-MS analysis that I cannot identify. What could it be?
A2: If you have already accounted for the starting materials and the desired product, the unidentified peak is likely the self-condensation product of isobutyraldehyde, which is 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, or the isomer, 2,3-dimethylbut-2-enal.[1][2][3] Consider running a standard of isobutyraldehyde to see if it undergoes self-condensation under your GC-MS conditions, which can help in identification.
Q3: My purified this compound appears to be degrading over time. What is causing this and how can it be prevented?
A3: this compound, being an unsaturated aldehyde, is susceptible to several degradation pathways:
-
Isomerization: It can isomerize to the more stable conjugated isomer, 2,3-dimethylbut-2-enal, especially in the presence of acid or base catalysts.[3]
-
Oxidation: Aldehydes can oxidize to form carboxylic acids upon exposure to air.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, often catalyzed by acidic or basic impurities.[4][5]
To prevent degradation, it is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon), at a low temperature (2-8°C), and protected from light. The addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), can also help to prevent oxidation.
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the purification of this compound.
Q1: What are the most common impurities found in commercially available or synthetically produced this compound?
A1: The most common impurities arise from its synthesis, which is typically a crossed aldol condensation. These include unreacted isobutyraldehyde, the self-condensation product of isobutyraldehyde (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate), and the isomer 2,3-dimethylbut-2-enal.[1][2][3]
Q2: What is the most effective method for purifying this compound?
A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities.
-
Fractional Distillation: This is a highly effective method for separating compounds with different boiling points. Given the likely boiling point differences between this compound and its common impurities, this is a recommended primary purification step.[6][7]
-
Flash Chromatography: This technique is useful for separating the isomeric impurity (2,3-dimethylbut-2-enal) and other non-volatile impurities.
-
Purification via Bisulfite Adduct Formation: This is a chemical method that selectively removes aldehydes from a mixture. It is particularly useful for removing residual starting aldehyde and the self-condensation product.[8][9][10]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to determine the structure of the product and identify impurities by their characteristic signals.[3][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, especially for less volatile impurities.
Data Presentation
The following table summarizes the physical properties of this compound and its potential impurities to aid in the selection of an appropriate purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | 98.14 | ~134-136 | Moderately Polar |
| Isobutyraldehyde | 72.11 | 63-64[13] | Polar |
| Formaldehyde | 30.03 | -19 | Very Polar |
| 2,3-Dimethylbut-2-enal | 98.14 | Likely similar to this compound | Moderately Polar (conjugated system) |
| 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate | 216.32 | >200 | Less Polar than the aldehyde |
Experimental Protocols
Detailed methodologies for the key purification experiments are provided below.
Protocol 1: Fractional Distillation
This protocol is designed to separate this compound from lower-boiling impurities like isobutyraldehyde and higher-boiling impurities like the self-condensation product.[6][7][14]
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude this compound into the round-bottom flask with a stir bar.
-
Begin heating the flask gently with the heating mantle while stirring.
-
Monitor the temperature at the distillation head. The first fraction to distill will be the lower-boiling impurity, isobutyraldehyde (boiling point ~63-64°C).[13]
-
Collect this initial fraction in a separate receiving flask.
-
Once the temperature begins to rise again, change the receiving flask to collect the main fraction of this compound (expected boiling point ~134-136°C).
-
Continue distillation until the temperature either drops or rises significantly, indicating that the desired product has been collected.
-
The higher-boiling impurities, such as the self-condensation product, will remain in the distillation flask.
-
Allow the apparatus to cool completely before disassembling.
Protocol 2: Flash Chromatography
This protocol is suitable for separating this compound from its isomer, 2,3-dimethylbut-2-enal, and other non-volatile impurities.
Materials:
-
Silica gel (for flash chromatography)
-
Glass column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Compressed air or nitrogen source
-
Collection tubes
Procedure:
-
Select an appropriate eluent system by running thin-layer chromatography (TLC) of the crude mixture. A good starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate.
-
Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Carefully load the crude this compound onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system, applying gentle pressure with compressed air or nitrogen.
-
Collect fractions in separate test tubes.
-
Monitor the fractions by TLC to identify which contain the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification via Bisulfite Adduct Formation
This chemical purification method is highly selective for aldehydes and can be used to remove residual starting materials and other aldehydic impurities.[8][9][10]
Materials:
-
Saturated sodium bisulfite solution
-
Diethyl ether (or other suitable organic solvent)
-
Separatory funnel
-
Sodium hydroxide solution (e.g., 10% w/v)
Procedure:
-
Dissolve the crude this compound in diethyl ether in a separatory funnel.
-
Add an equal volume of saturated sodium bisulfite solution.
-
Shake the funnel vigorously for several minutes. A white precipitate of the bisulfite adduct should form.
-
Allow the layers to separate. The aqueous layer contains the bisulfite adduct of the aldehydes.
-
Separate the aqueous layer and wash the organic layer with water.
-
To recover the purified aldehyde, place the aqueous layer containing the bisulfite adduct back into the separatory funnel.
-
Slowly add sodium hydroxide solution while shaking until the solution is basic (test with pH paper). This will regenerate the aldehyde.
-
Extract the regenerated aldehyde with fresh diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Mandatory Visualization
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
- 1. Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide [scirp.org]
- 2. scirp.org [scirp.org]
- 3. 3-methylbut-3-enal | 1118-59-8 | Benchchem [benchchem.com]
- 4. Isobutyraldehyde | 78-84-2 [amp.chemicalbook.com]
- 5. Isobutyraldehyde | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. byjus.com [byjus.com]
- 8. Workup [chem.rochester.edu]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. 2,3-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2,3-dimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
- 14. usalab.com [usalab.com]
Technical Support Center: Stabilization of Reactive Aldehydes for Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective stabilization and storage of reactive aldehydes.
FAQs: Quick Answers to Common Questions
Q1: What are the primary degradation pathways for reactive aldehydes during storage?
A1: Reactive aldehydes primarily degrade through two main pathways:
-
Oxidation: In the presence of oxygen, aldehydes can oxidize to form corresponding carboxylic acids, which can alter the chemical properties and introduce impurities.[1]
-
Polymerization: Aldehydes, particularly aliphatic ones, can undergo self-polymerization to form trimers, oligomers, or polymers.[1][2] This is often accelerated by the presence of acids.[1]
Q2: What is the most common and straightforward method to stabilize aliphatic aldehydes?
A2: For many common aliphatic aldehydes, dilution in a primary alcohol, such as ethanol, is a highly effective stabilization method.[1][3] This converts the aldehyde into a more stable hemiacetal, which is in equilibrium with the aldehyde form in solution.[1] A 10% dilution in ethanol is often recommended for practical storage.[1][3]
Q3: What are antioxidants, and how do they help stabilize aldehydes?
A3: Antioxidants are compounds that inhibit oxidation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant that can be added to neat aldehydes to prevent their oxidation to carboxylic acids.[1][4]
Q4: How should I store my aldehyde samples?
A4: As a general rule, store aldehydes in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and light.[5] For some undiluted aldehydes, refrigeration may be recommended, but be aware that for certain aliphatic aldehydes, low temperatures can accelerate the formation of polymers (trimers).[1][3][5] Always consult the supplier's storage recommendations.
Q5: My aldehyde has become viscous or solidified. What happened?
A5: Increased viscosity or solidification is a strong indicator of polymerization, where the aldehyde molecules have reacted with each other to form larger molecules like trimers.[1] For some aldehydes, this process can be surprisingly rapid, even at room temperature.[1]
Q6: Can I still use an aldehyde that shows signs of degradation?
A6: If an aldehyde has partially degraded, it may be possible to purify it by distillation before use, especially for liquid aldehydes with minor impurities.[6][7] However, if significant polymerization or oxidation has occurred, it is generally best to discard the reagent to ensure the integrity of your experiments.[7] An NMR spectrum can help assess the extent of decomposition.[6][7]
Troubleshooting Guides
Issue 1: Rapid Degradation of Aldehyde Despite Refrigeration
| Symptom | Possible Cause | Troubleshooting Steps |
| Aldehyde appears cloudy, viscous, or has solidified after a short period in the refrigerator. | For some aliphatic aldehydes, low temperatures can accelerate trimerization (a form of polymerization).[1] | 1. Allow the aldehyde to warm to room temperature to see if the precipitate redissolves. 2. If it remains polymerized, consider distillation for purification if feasible.[6][7] 3. For future storage of this specific aldehyde, consider storing it at room temperature after dilution in ethanol to form a more stable hemiacetal.[1] |
Issue 2: Formation of Acidic Impurities
| Symptom | Possible Cause | Troubleshooting Steps |
| A change in pH is observed in the reaction mixture, or analytical data (e.g., NMR, IR) indicates the presence of a carboxylic acid. | The aldehyde has likely oxidized due to exposure to air (oxygen). | 1. Add an antioxidant like BHT to the neat aldehyde upon receipt.[1] 2. Ensure the container is tightly sealed and consider flushing the headspace with an inert gas like nitrogen or argon before sealing. 3. Store in a cool, dark place to minimize photo-oxidation.[5] |
Issue 3: Inconsistent Experimental Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Difficulty in reproducing results from experiments using the same bottle of aldehyde. | The purity of the aldehyde may be decreasing over time due to slow degradation. | 1. Check the age of the aldehyde. Consider purchasing fresh stock if it is old.[6][7] 2. Before each use, visually inspect the aldehyde for any changes in color or clarity. 3. For critical applications, perform a quick purity check using a suitable analytical method (e.g., NMR, GC-MS) before use.[6][7] 4. If the aldehyde is a liquid, consider distilling it before use to remove non-volatile impurities.[6][7] |
Quantitative Data on Aldehyde Stability
The stability of reactive aldehydes is influenced by storage conditions. Below are some examples of shelf-life and stability data.
Table 1: General Shelf Life of Common Aldehydes and Related Reagents
| Compound | Recommended Shelf Life (Unopened) | Notes |
| Formaldehyde | 1 year[3] | Prone to polymerization to form paraformaldehyde. |
| Acetaldehyde (solution, ~20-30%) | Unopened: 18 months; Opened: 12 months[8] | Low boiling point, can build pressure in sealed containers.[8] |
| Butylated Hydroxytoluene (BHT) | 3 years[3] | Common antioxidant stabilizer. |
| Ethanol | 2 years[3] | Often used as a solvent for stabilizing aldehydes via hemiacetal formation. |
Table 2: Stability of Formaldehyde Monitors (DNPH-coated) Under Different Storage Conditions
| Storage Condition | Duration | Observation |
| Refrigerated (2-8°C) | 1 year | No detectable increase in formaldehyde background blank.[9] |
| Room Temperature (20-30°C) | 9 months | A non-detectable or very small increase in formaldehyde background blank was observed.[9] |
Experimental Protocols
Protocol 1: Stabilization of Aliphatic Aldehydes by Dilution
This protocol describes the preparation of a 10% (w/w) solution of a reactive aliphatic aldehyde in ethanol for enhanced storage stability.
Materials:
-
Reactive aliphatic aldehyde
-
Anhydrous ethanol (200 proof)
-
An appropriate glass vial or bottle with a PTFE-lined cap
-
Analytical balance
Procedure:
-
Tare a clean, dry glass vial on the analytical balance.
-
Carefully add the desired amount of the neat reactive aldehyde to the vial and record the weight.
-
Calculate the required weight of ethanol to make a 10% (w/w) solution (Weight of aldehyde / 0.10) - Weight of aldehyde = Weight of ethanol).
-
Add the calculated amount of anhydrous ethanol to the vial.
-
Secure the cap tightly and gently swirl the vial until the solution is homogeneous.
-
Label the vial clearly with the name of the aldehyde, concentration (10% in ethanol), date of preparation, and any relevant safety information.
-
Store the diluted aldehyde solution in a cool, dark place.
Protocol 2: General Procedure for Monitoring Aldehyde Stability by GC-MS
This protocol provides a general workflow for assessing the purity and degradation of a stored aldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is often employed to improve the stability and chromatographic behavior of aldehydes.
Materials:
-
Aldehyde sample (neat or diluted)
-
Derivatizing agent (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA)[10][11]
-
Appropriate solvent (e.g., hexane, ethyl acetate)
-
GC-MS instrument
Procedure:
1. Sample Preparation and Derivatization: a. Prepare a dilute solution of the aldehyde sample in a suitable solvent. b. Add the derivatizing agent (e.g., PFBHA) to the aldehyde solution. The reaction conditions (temperature, time) will depend on the specific aldehyde and derivatizing agent used. For example, when using PFBHA, the reaction may be carried out at 60°C for 60 minutes.[12] c. After the reaction is complete, the derivatized sample may require extraction or can be directly injected into the GC-MS.
2. GC-MS Analysis: a. Injector: Use a split/splitless injector, typically in splitless mode for trace analysis. b. Column: A common choice is a 30-meter fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., TG-5MS).[6] c. Oven Program: A typical temperature program might be: hold at 60°C for 1 minute, ramp to 175°C at 10°C/min, then to 225°C at 6°C/min, then to 300°C at 4°C/min, and hold at 300°C for 20 minutes.[6] This program should be optimized for the specific aldehydes of interest. d. Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range appropriate for the expected aldehyde derivative (e.g., m/z 50-520).[13]
3. Data Analysis: a. Identify the peak corresponding to the derivatized aldehyde based on its retention time and mass spectrum. b. Identify any additional peaks that may correspond to degradation products (e.g., the corresponding carboxylic acid or polymer-related products). c. Quantify the purity of the aldehyde by comparing the peak area of the aldehyde to the total peak area of all components. d. By analyzing samples at different time points, the rate of degradation under specific storage conditions can be determined.
Visualizations
Aldehyde-Induced Signaling Pathway
Caption: Formaldehyde-induced cellular stress signaling pathway.[14]
Experimental Workflow for Aldehyde Stability Testing
Caption: General workflow for assessing aldehyde stability.
References
- 1. Frontiers | Aldehyde-induced DNA-protein crosslinks- DNA damage, repair and mutagenesis [frontiersin.org]
- 2. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onepointesolutions.com [onepointesolutions.com]
- 4. BHT » BCH GmbH » Products [bch-bruehl.de]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. asahilab.co.jp [asahilab.co.jp]
- 8. chemstock.ae [chemstock.ae]
- 9. assaytech.com [assaytech.com]
- 10. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
troubleshooting low yields in allylic alcohol oxidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the allylic alcohol oxidation, with a focus on resolving issues related to low reaction yields.
Troubleshooting Guide
Low yields in allylic alcohol oxidation can stem from various factors, including the choice of oxidant, reaction conditions, and substrate reactivity. This guide will help you diagnose and resolve common issues.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion (Starting Material Recovered) | 1. Inactive Oxidant: The oxidizing agent may be old, improperly stored, or, in the case of reagents like MnO₂, insufficiently activated[1].2. Insufficient Reagent: The molar ratio of oxidant to substrate may be too low.3. Sub-optimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.4. Poor Catalyst Activity: In catalytic systems, the catalyst or co-catalyst may be poisoned or used at too low a loading[2]. | 1. Use a fresh batch of oxidant or reactivate it according to established procedures. For instance, MnO₂ often requires activation to achieve acceptable and reproducible yields[1].2. Increase the equivalents of the oxidizing agent. A large excess is often required for solid-supported reagents like MnO₂[1].3. Gradually increase the reaction temperature while monitoring for side product formation.4. Increase catalyst loading or ensure all components are pure. For Cu-catalyzed systems, the choice of ligand is crucial for performance[2]. |
| Formation of Multiple Products (Complex Mixture) | 1. Over-oxidation: The initial product (aldehyde or ketone) is further oxidized, often to a carboxylic acid[2].2. Double Bond Isomerization: The position of the double bond may shift under the reaction conditions[3].3. Epoxidation: The double bond of the allylic system can be epoxidized by certain oxidants, particularly peroxy-acids[4].4. Rearrangement Reactions: Some reagents can promote oxidative rearrangements[5]. | 1. Switch to a milder, more selective oxidant (e.g., MnO₂ or PCC) that is less likely to oxidize aldehydes[6][7]. Monitor the reaction closely (e.g., by TLC) and stop it as soon as the starting material is consumed.2. Modify reaction conditions (e.g., temperature, solvent, pH) or choose a different oxidant that does not promote isomerization.3. Avoid peroxy-based oxidants if epoxidation is a problem. Choose reagents known for selective oxidation of the alcohol moiety.4. Review the literature for the chosen oxidant to see if rearrangements are a known side reaction. Consider a different class of oxidant if necessary. |
| Formation of Carboxylic Acid (Over-oxidation) | 1. Strong Oxidant: Reagents like chromic acid (Jones reagent) are known to oxidize primary allylic alcohols directly to carboxylic acids[2][8].2. Presence of Water: In some systems, the presence of water can facilitate the hydration of the intermediate aldehyde, which is then rapidly oxidized to the carboxylic acid[7]. | 1. Use a milder oxidant such as Pyridinium Chlorochromate (PCC) or Manganese Dioxide (MnO₂), which are known to selectively produce aldehydes from primary allylic alcohols[6][7].2. Perform the reaction under anhydrous conditions. Use dry solvents and consider adding molecular sieves[7]. |
| Low Yield After Workup | 1. Product Volatility: The resulting aldehyde or ketone may be volatile, leading to loss during solvent removal.2. Product Instability: α,β-Unsaturated carbonyl compounds can be labile and may decompose on silica gel during chromatography.3. Incomplete Extraction: The product may not be fully extracted from the aqueous phase into the organic layer. | 1. Use a cold trap and be cautious during solvent evaporation under reduced pressure.2. Deactivate the silica gel with a small amount of a neutral base (e.g., triethylamine) in the eluent, or consider alternative purification methods like distillation.3. Adjust the pH of the aqueous layer to ensure the product is neutral. Perform multiple extractions to maximize recovery. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in allylic alcohol oxidation experiments.
References
- 1. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]
- 3. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
- 4. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. sltchemicals.com [sltchemicals.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Selective oxidation of allylic alcohols with chromic acid [organic-chemistry.org]
Technical Support Center: Synthesis of 2,3-Dimethylbut-3-enal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dimethylbut-3-enal. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound and structurally similar compounds is the Prins reaction.[1][2] This reaction involves the acid-catalyzed electrophilic addition of an aldehyde, in this case, isobutyraldehyde, to an alkene, such as isoprene or a related olefin.[1][2]
Q2: What are the expected common byproducts in the synthesis of this compound via the Prins reaction?
A2: The Prins reaction can yield a variety of byproducts depending on the specific reaction conditions.[1][2] The most commonly observed byproducts include:
-
1,3-Diols: Formed when the carbocation intermediate is trapped by water.[2]
-
Allylic Alcohols: Result from the elimination of a proton from the carbocation intermediate.[2]
-
1,3-Dioxanes: These are formed when the carbocation intermediate reacts with a second molecule of the aldehyde reactant, particularly at lower temperatures and with an excess of the aldehyde.[1][2]
-
Isomeric Aldehydes: Isomerization of the desired product to the more thermodynamically stable conjugated isomer, 2,3-dimethylbut-2-enal, can occur, especially in the presence of acid.
-
Dihydropyrans: In reactions involving dienes like isoprene, cyclic ethers such as 3,4-dihydro-4-methyl-2H-pyran can be formed.[3]
-
Coke and High-Molecular-Weight Polymers: These can form, particularly at higher temperatures or with highly acidic catalysts, leading to catalyst deactivation.[3]
Troubleshooting Guide
Problem 1: Low yield of this compound and formation of significant amounts of 1,3-diol.
-
Cause: Presence of water in the reaction medium. The carbocation intermediate in the Prins reaction is readily trapped by water to form a 1,3-diol.[2]
-
Solution:
-
Ensure all reactants and solvents are anhydrous. Use freshly distilled solvents and dry glassware.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Problem 2: The major byproduct is an allylic alcohol instead of the desired unsaturated aldehyde.
-
Cause: The reaction conditions favor proton elimination from the carbocation intermediate over the desired reaction pathway. This is more likely to occur at higher temperatures.[1]
-
Solution:
-
Carefully control the reaction temperature. Lowering the temperature may favor the desired product.
-
Screen different acid catalysts. The strength and type of Lewis or Brønsted acid can influence the product distribution. Weaker acids might reduce the rate of elimination.
-
Problem 3: Formation of a significant amount of 1,3-dioxane.
-
Cause: This byproduct is favored when an excess of the aldehyde reactant is used and at lower reaction temperatures.[1][2]
-
Solution:
-
Adjust the stoichiometry of the reactants. Use a 1:1 molar ratio of the aldehyde and alkene or a slight excess of the alkene.
-
Increase the reaction temperature cautiously, as this can disfavor dioxane formation but may increase the formation of other byproducts like allylic alcohols.[1]
-
Problem 4: The final product is a mixture of this compound and its conjugated isomer, 2,3-dimethylbut-2-enal.
-
Cause: The acidic conditions of the reaction can catalyze the isomerization of the kinetic product (this compound) to the thermodynamically more stable conjugated isomer.
-
Solution:
-
Minimize the reaction time. Monitor the reaction progress closely (e.g., by GC-MS or TLC) and quench the reaction as soon as the starting material is consumed.
-
Use a milder acid catalyst or a heterogeneous catalyst that can be easily filtered off to prevent further isomerization during workup.
-
Neutralize the acid catalyst promptly during the workup procedure.
-
Data Presentation
The following table summarizes the common byproducts and the reaction conditions that favor their formation.
| Byproduct | Favored By |
| 1,3-Diol | Presence of water[2] |
| Allylic Alcohol | Higher temperatures[1] |
| 1,3-Dioxane | Excess aldehyde, lower temperatures[1][2] |
| Isomerized Aldehyde | Prolonged reaction time, strong acid |
| Dihydropyran | Use of diene substrates[3] |
| Coke/Polymers | High temperatures, strong acid catalysts[3] |
Experimental Protocols
General Experimental Protocol for a Lewis Acid-Catalyzed Prins Reaction:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (N2 or Ar), add the alkene (1.0 eq) and a dry, aprotic solvent (e.g., dichloromethane, toluene).
-
Cooling: Cool the mixture to the desired temperature (e.g., -78 °C to 0 °C) using an appropriate cooling bath.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., SnCl4, BF3·OEt2, AlCl3; 0.1-1.2 eq) dropwise to the stirred solution.
-
Aldehyde Addition: Add the aldehyde (isobutyraldehyde, 1.0-1.2 eq) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a cold, saturated aqueous solution of a mild base (e.g., sodium bicarbonate) or water.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Mandatory Visualizations
Caption: Reaction pathways in the acid-catalyzed synthesis of this compound.
Caption: Troubleshooting flowchart for common issues in this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,3-Dimethylbut-3-enal and 2,3-Dimethylbut-2-enal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric aldehydes: 2,3-dimethylbut-3-enal and 2,3-dimethylbut-2-enal. The discussion is grounded in fundamental principles of organic chemistry, supported by illustrative experimental protocols and comparative data for analogous compounds, to inform research and development in synthetic chemistry and drug design.
Introduction
This compound and 2,3-dimethylbut-2-enal are structural isomers with the chemical formula C₆H₁₀O. Their distinct placement of the carbon-carbon double bond relative to the aldehyde functional group results in significantly different chemical properties and reactivity profiles. 2,3-dimethylbut-2-enal is an α,β-unsaturated aldehyde, where the double bond is conjugated with the carbonyl group. This conjugation is a key feature that dictates its reactivity. In contrast, this compound is a β,γ-unsaturated aldehyde, with isolated double bond and aldehyde functionalities.
Structural and Stability Comparison
The core difference between these two isomers lies in their electronic structure and thermodynamic stability.
-
2,3-Dimethylbut-2-enal: The conjugation of the π-systems of the C=C and C=O bonds allows for electron delocalization across these four atoms. This delocalization results in a more stable molecule. The alkene is tetrasubstituted, which further contributes to its stability according to Saytzeff's rule.
-
This compound: This isomer lacks conjugation between the double bond and the carbonyl group. It is, therefore, the less thermodynamically stable of the two. Under acidic or basic conditions, it is expected to readily isomerize to the more stable α,β-unsaturated isomer, 2,3-dimethylbut-2-enal.
The stability of alkenes is influenced by the number of alkyl substituents on the double bond and the potential for hyperconjugation. 2,3-dimethylbut-2-ene, a structural analogue of the carbon skeleton of 2,3-dimethylbut-2-enal, is known to be more stable than less substituted butenes due to a higher degree of substitution and a larger number of α-hydrogens available for hyperconjugation.
Reactivity Comparison
The differing structural features of the two isomers lead to distinct pathways of chemical reactivity, particularly in reactions involving the aldehyde and the alkene functionalities.
2,3-Dimethylbut-2-enal (α,β-Unsaturated Aldehyde)
The conjugated system in 2,3-dimethylbut-2-enal presents two electrophilic sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3). This leads to two primary modes of addition:
-
1,2-Addition (Direct Addition): Nucleophilic attack occurs directly at the carbonyl carbon. This pathway is generally favored by strong, "hard" nucleophiles (e.g., Grignard reagents, organolithium reagents) and under kinetic control.
-
1,4-Addition (Conjugate Addition or Michael Addition): Nucleophilic attack occurs at the β-carbon, with the resulting enolate intermediate being protonated at the α-carbon. This pathway is typically favored by "soft" nucleophiles (e.g., cuprates, thiols, amines) and under thermodynamic control.
The presence of two methyl groups on the double bond (at C2 and C3) can sterically hinder the approach of nucleophiles to both the carbonyl carbon and the β-carbon, potentially reducing the overall reactivity compared to less substituted α,β-unsaturated aldehydes.
This compound (β,γ-Unsaturated Aldehyde)
In this isomer, the aldehyde and alkene functionalities react largely independently of one another.
-
Reactions at the Aldehyde Group: The aldehyde group will undergo typical nucleophilic addition reactions at the carbonyl carbon, similar to a saturated aldehyde.
-
Reactions at the Alkene Group: The isolated double bond will undergo electrophilic addition reactions, characteristic of alkenes.
A key reaction of this compound is its isomerization to the more stable 2,3-dimethylbut-2-enal, which can be catalyzed by acids or bases. This isomerization often precedes or competes with other reactions, potentially leading to a mixture of products derived from both isomers.
Quantitative Data Comparison
| Parameter | This compound (β,γ-unsaturated) | 2,3-Dimethylbut-2-enal (α,β-unsaturated) |
| Thermodynamic Stability | Less stable | More stable (due to conjugation and alkene substitution) |
| Isomerization | Readily isomerizes to the α,β-unsaturated isomer under acidic/basic conditions. | Stable to isomerization under typical conditions. |
| Nucleophilic Addition | Primarily 1,2-addition at the carbonyl carbon. | Competes between 1,2-addition and 1,4-addition depending on the nucleophile. |
| Relative Rate of Reduction (with NaBH₄) | Expected to be faster at the isolated aldehyde. | Expected to be slower due to conjugation and steric hindrance. |
| Reaction with "Soft" Nucleophiles (e.g., Thiophenol) | No reaction at the double bond. Addition at the carbonyl. | Predominantly 1,4-addition (Michael addition). |
Experimental Protocols
To empirically determine the reactivity profiles of these two aldehydes, the following experimental protocols are proposed.
Experiment 1: Isomerization Study by ¹H NMR Spectroscopy
Objective: To monitor the acid-catalyzed isomerization of this compound to 2,3-dimethylbut-2-enal.
Methodology:
-
A solution of this compound in a deuterated solvent (e.g., CDCl₃) is prepared in an NMR tube.
-
An initial ¹H NMR spectrum is acquired to serve as a time-zero reference.
-
A catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) is added to the NMR tube.
-
¹H NMR spectra are acquired at regular time intervals.
-
The disappearance of signals corresponding to this compound and the appearance of signals for 2,3-dimethylbut-2-enal are monitored. The relative integration of characteristic peaks (e.g., the aldehydic protons and vinylic protons) is used to determine the concentration of each isomer over time.
-
The data is used to calculate the rate of isomerization.
Experiment 2: Comparative Reduction Kinetics
Objective: To compare the rates of reduction of the two isomers with sodium borohydride.
Methodology:
-
Separate solutions of this compound and 2,3-dimethylbut-2-enal of known concentration are prepared in a suitable solvent (e.g., ethanol).
-
Each solution is treated with a standardized solution of sodium borohydride at a constant temperature.
-
Aliquots are withdrawn from each reaction mixture at specific time points.
-
The reaction in the aliquots is quenched (e.g., by the addition of acetone).
-
The concentration of the remaining aldehyde in each aliquot is determined using a suitable analytical technique, such as gas chromatography (GC) or by derivatization with 2,4-dinitrophenylhydrazine followed by UV-Vis spectrophotometry.
-
The rate of disappearance of each aldehyde is calculated to determine the relative rates of reduction.
Experiment 3: Product Analysis of Nucleophilic Addition
Objective: To determine the product distribution of the reaction of each isomer with a "soft" and a "hard" nucleophile.
Methodology:
-
Reaction with a "Hard" Nucleophile (e.g., Methylmagnesium Bromide):
-
Separate solutions of each isomer are treated with one equivalent of methylmagnesium bromide in an ethereal solvent at low temperature.
-
The reactions are quenched with aqueous acid.
-
The product mixtures are extracted, dried, and analyzed by GC-MS and NMR to identify the products of 1,2-addition.
-
-
Reaction with a "Soft" Nucleophile (e.g., Thiophenol):
-
Separate solutions of each isomer are treated with thiophenol in the presence of a catalytic amount of a base (e.g., triethylamine).
-
The reactions are monitored by thin-layer chromatography (TLC).
-
Upon completion, the product mixtures are worked up and analyzed by GC-MS and NMR to identify the products of 1,4-addition (for the α,β-unsaturated isomer) and any reaction at the carbonyl of the β,γ-unsaturated isomer.
-
Visualizing Reactivity Pathways
The following diagrams, generated using DOT language, illustrate the key reactivity concepts.
Caption: Thermodynamic relationship between the two isomers.
Caption: Competing nucleophilic addition pathways for the α,β-unsaturated isomer.
Caption: Independent reactivity of the functional groups in the β,γ-unsaturated isomer.
Conclusion
The reactivity of this compound and 2,3-dimethylbut-2-enal is fundamentally dictated by the electronic interplay between the aldehyde and the carbon-carbon double bond. The conjugated system of 2,3-dimethylbut-2-enal not only renders it the more stable isomer but also provides multiple sites for nucleophilic attack, leading to a richer and more complex reactivity profile involving both 1,2- and 1,4-additions. In contrast, this compound behaves as a molecule with two distinct and largely independent functional groups, an aldehyde and an alkene, with the important caveat that it can readily isomerize to its more stable conjugated counterpart. A thorough understanding of these differences is crucial for predicting reaction outcomes and designing synthetic strategies involving these and related unsaturated aldehydes. The proposed experimental protocols provide a framework for the quantitative evaluation of these reactivity differences.
A Comparative Analysis of α,β-Unsaturated and β,γ-Unsaturated Aldehydes for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences in reactive compounds is paramount. This guide provides a detailed comparison of α,β-unsaturated and β,γ-unsaturated aldehydes, focusing on their relative stability, reactivity, and spectroscopic signatures. The information is supported by experimental data and detailed protocols to aid in practical applications.
Executive Summary
α,β-Unsaturated aldehydes and their β,γ-isomers exhibit distinct chemical behaviors due to the positioning of the carbon-carbon double bond relative to the carbonyl group. The conjugated α,β-isomers are generally more thermodynamically stable than the non-conjugated β,γ-isomers. This stability difference drives the facile isomerization of β,γ-unsaturated aldehydes to their α,β-counterparts, particularly under acidic or basic conditions. Their reactivity also differs significantly, with α,β-unsaturated aldehydes being susceptible to both direct (1,2) and conjugate (1,4) nucleophilic attack, while β,γ-isomers typically undergo reactions characteristic of isolated double bonds and aldehydes. These structural differences are readily distinguishable through various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy.
Structural and Stability Comparison
The defining difference between these isomers lies in the conjugation of the π-systems. In α,β-unsaturated aldehydes, the p-orbitals of the carbonyl group and the C=C double bond overlap, leading to a delocalized π-electron system. This conjugation results in enhanced thermodynamic stability.[1]
Computational studies, specifically density functional theory (B3LYP/6-311+G(d,p)//B3LYP/6-31G(d)), have quantified the energetic preference for α,β-unsaturation. For the formyl group (-CHO), the α,β-isomer is more stable than the β,γ-isomer.[1] This inherent stability of the conjugated system is a critical factor in reaction outcomes and purification strategies.
Isomerization of β,γ- to α,β-Unsaturated Aldehydes
The greater stability of the α,β-isomer provides the thermodynamic driving force for the isomerization of β,γ-unsaturated aldehydes. This conversion can be readily achieved under either acidic or basic conditions.
Comparative Reactivity
The electronic properties, and thus the reactivity, of the two isomers are markedly different.
α,β-Unsaturated Aldehydes: The conjugated system in α,β-unsaturated aldehydes results in two electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3). This allows for two modes of nucleophilic attack:
-
1,2-Addition (Direct Attack): The nucleophile attacks the carbonyl carbon.
-
1,4-Addition (Conjugate Attack): The nucleophile attacks the β-carbon.
The preferred pathway depends on the nature of the nucleophile ("hard" vs. "soft") and the reaction conditions.
β,γ-Unsaturated Aldehydes: In these non-conjugated systems, the double bond and the aldehyde group generally react independently. They are susceptible to reactions typical of alkenes (e.g., electrophilic addition to the double bond) and aldehydes (e.g., nucleophilic addition to the carbonyl group).
Spectroscopic Data Comparison
The structural differences between α,β- and β,γ-unsaturated aldehydes give rise to distinct spectroscopic signatures, which are invaluable for their identification and characterization.
| Spectroscopic Technique | α,β-Unsaturated Aldehyde | β,γ-Unsaturated Aldehyde |
| ¹H NMR | Aldehyde proton (CHO): ~9.5-10.1 ppmβ-proton: ~6.8-7.5 ppm (deshielded)α-proton: ~6.0-6.5 ppm | Aldehyde proton (CHO): ~9.6-9.8 ppmVinyl protons: ~5.0-6.0 ppmAllylic protons: ~2.2-2.5 ppm |
| ¹³C NMR | Carbonyl carbon: ~190-195 ppmβ-carbon: ~140-155 ppmα-carbon: ~125-140 ppm | Carbonyl carbon: ~200-205 ppmVinyl carbons: ~115-140 ppm |
| IR Spectroscopy | C=O stretch: ~1685-1710 cm⁻¹ (lowered frequency)C=C stretch: ~1620-1650 cm⁻¹ | C=O stretch: ~1720-1740 cm⁻¹ (similar to saturated aldehydes)C=C stretch: ~1640-1680 cm⁻¹ (isolated double bond)[2][3][4][5][6][7] |
| UV-Vis Spectroscopy | π → π* transition: ~210-250 nm (bathochromic shift)n → π* transition: ~310-350 nm | π → π* transition: <200 nmn → π* transition: ~280-300 nm[8][9] |
Experimental Protocols
Acid-Catalyzed Isomerization of a β,γ-Unsaturated Aldehyde
Objective: To convert a β,γ-unsaturated aldehyde to its more stable α,β-unsaturated isomer using an acid catalyst.
Materials:
-
β,γ-unsaturated aldehyde (e.g., 3-cyclohexenecarboxaldehyde)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux
Procedure:
-
Dissolve the β,γ-unsaturated aldehyde in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude α,β-unsaturated aldehyde.
-
Purify the product by distillation or column chromatography as needed.
Expected Outcome: The thermodynamically more stable α,β-unsaturated aldehyde should be obtained as the major product. The progress of the isomerization can be conveniently followed by observing the changes in the spectroscopic data as outlined in the comparison table above.
Conclusion
The distinction between α,β- and β,γ-unsaturated aldehydes is fundamental to predicting their behavior in chemical reactions and biological systems. The enhanced stability and unique reactivity of the conjugated α,β-isomer make it a versatile building block in organic synthesis. Conversely, the propensity of the β,γ-isomer to rearrange necessitates careful handling and strategic use. The clear spectroscopic differences provide robust analytical methods for their differentiation. This guide serves as a foundational resource for researchers to leverage the distinct properties of these important classes of molecules.
References
- 1. Energetic preferences for alpha,beta versus beta,gamma unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Spectroscopic Differentiation of Butenal Isomers
For Researchers, Scientists, and Drug Development Professionals
The isomeric forms of butenal, while structurally similar, exhibit distinct spectroscopic properties that allow for their unambiguous differentiation. This guide provides a comprehensive comparison of (E)-but-2-enal, (Z)-but-2-enal, and but-3-enal using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The key to differentiating the butenal isomers lies in the subtle yet significant differences in their spectroscopic signatures. These differences arise from the unique electronic and steric environments of the atoms and bonds within each molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The position of the C=O and C=C stretching frequencies, as well as fingerprint region differences, are key diagnostic features.
| Functional Group | (E)-but-2-enal | (Z)-but-2-enal | but-3-enal |
| C=O Stretch (νc=o) | ~1690 cm⁻¹ | ~1685 cm⁻¹ | ~1730 cm⁻¹ |
| C=C Stretch (νc=c) | ~1640 cm⁻¹ | ~1635 cm⁻¹ | ~1645 cm⁻¹ |
| =C-H Out-of-Plane Bend | ~970 cm⁻¹ (trans) | ~730 cm⁻¹ (cis) | ~990, 915 cm⁻¹ (vinyl) |
Caption: Key IR absorption frequencies for butenal isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. Chemical shifts (δ) and coupling constants (J) are critical for distinguishing these isomers.
| Proton | (E)-but-2-enal | (Z)-but-2-enal | but-3-enal |
| -CHO | ~9.5 ppm (d, J ≈ 7.8 Hz) | ~10.1 ppm (d, J ≈ 8.0 Hz) | ~9.8 ppm (t, J ≈ 1.5 Hz) |
| =CH-CHO | ~6.1 ppm (dq, J ≈ 15.5, 7.8 Hz) | ~6.2 ppm (dq, J ≈ 11.5, 8.0 Hz) | - |
| CH₃-CH= | ~6.8 ppm (dq, J ≈ 15.5, 1.5 Hz) | ~6.7 ppm (dq, J ≈ 11.5, 1.8 Hz) | - |
| CH₃- | ~1.9 ppm (dd, J ≈ 7.0, 1.5 Hz) | ~2.1 ppm (dd, J ≈ 7.2, 1.8 Hz) | - |
| =CH₂ | - | - | ~5.1-5.3 ppm (m) |
| -CH= | - | - | ~5.9 ppm (m) |
| -CH₂- | - | - | ~3.2 ppm (m) |
Caption: ¹H NMR chemical shifts and multiplicities for butenal isomers.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information on the different carbon environments within the molecule.
| Carbon | (E)-but-2-enal | (Z)-but-2-enal | but-3-enal |
| C=O | ~193 ppm | ~192 ppm | ~201 ppm |
| =CH-CHO | ~135 ppm | ~133 ppm | - |
| CH₃-CH= | ~155 ppm | ~153 ppm | - |
| CH₃- | ~18 ppm | ~13 ppm | - |
| =CH₂ | - | - | ~118 ppm |
| -CH= | - | - | ~135 ppm |
| -CH₂- | - | - | ~45 ppm |
Caption: ¹³C NMR chemical shifts for butenal isomers.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry leads to fragmentation patterns that can be used to distinguish the isomers. The molecular ion peak (M⁺) for all isomers is observed at m/z = 70.
| m/z | (E)-but-2-enal | (Z)-but-2-enal | but-3-enal | Plausible Fragment |
| 70 | Present | Present | Present | [C₄H₆O]⁺ (Molecular Ion) |
| 69 | Abundant | Abundant | Abundant | [M-H]⁺ |
| 41 | Abundant | Abundant | Abundant | [M-CHO]⁺, [C₃H₅]⁺ |
| 39 | Present | Present | Present | [C₃H₃]⁺ |
| 29 | Present | Present | Present | [CHO]⁺ |
Caption: Key mass spectral fragments for butenal isomers. While the major fragments are similar, relative abundances can differ.
Experimental Workflow for Isomer Differentiation
A logical workflow for differentiating the butenal isomers using the spectroscopic techniques discussed is outlined below.
Caption: A logical workflow for the spectroscopic differentiation of butenal isomers.
Experimental Protocols
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid butenal isomers, a neat (undiluted) sample is typically used. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrument Setup: The FTIR spectrometer is set to acquire data in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty salt plates is recorded.
-
Data Acquisition: The salt plates with the sample are placed in the spectrometer's sample holder, and the spectrum is acquired. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the C=O, C=C, and =C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the butenal isomer (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for ¹H or ¹³C nuclei. The instrument is locked onto the deuterium signal of the solvent.
-
Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon environment.
-
Data Processing and Analysis: The FID is Fourier transformed to produce the NMR spectrum. The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to elucidate the structure.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the volatile butenal isomer is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated inlet system.
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a process called electron ionization (EI). This causes the molecule to lose an electron, forming a radical cation (the molecular ion), and often induces fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Data Analysis: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The fragmentation pattern is analyzed to identify the structure of the original molecule.[1]
Conclusion
The spectroscopic techniques of IR, ¹H NMR, ¹³C NMR, and MS provide a powerful and complementary suite of tools for the definitive differentiation of (E)-but-2-enal, (Z)-but-2-enal, and but-3-enal. By carefully analyzing the key diagnostic features in each spectrum, researchers can confidently identify and characterize these isomers in various scientific and industrial applications.
References
A Comparative Guide to the Enantioselective Synthesis of Chiral Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral aldehydes is a cornerstone of modern organic chemistry, providing critical building blocks for the pharmaceutical, agrochemical, and fragrance industries. The inherent reactivity of the aldehyde functional group makes it a versatile handle for a wide array of chemical transformations. This guide offers an objective comparison of three prominent catalytic methodologies for accessing these valuable molecules: organocatalysis, transition-metal catalysis, and enzymatic catalysis. We present supporting experimental data, detailed protocols for key reactions, and visual representations of the catalytic cycles to aid in the selection of the most suitable method for a given synthetic challenge.
Performance Comparison of Catalytic Systems
The choice of catalytic system for the enantioselective synthesis of a chiral aldehyde is dictated by factors such as substrate scope, desired enantioselectivity, and tolerance to functional groups. The following table summarizes the quantitative performance of representative examples from each of the three major catalytic strategies.
| Catalytic System | Representative Reaction | Catalyst/Enzyme | Substrate | Yield (%) | ee (%) | Ref. |
| Organocatalysis | Asymmetric α-Amination | (S)-Proline | Propanal | 95 | 99 | [1] |
| (S)-Proline | Isovaleraldehyde | 92 | >99 | [1] | ||
| (S)-Proline | Cyclohexanecarbaldehyde | 98 | 98 | [1] | ||
| Transition-Metal Catalysis | Asymmetric Hydroformylation | Rh(acac)(CO)₂ / (S,S,R,S)-BettiPhos | Vinyl Acetate | 99 | 89 | [2] |
| Rh(acac)(CO)₂ / (S,S,R,S)-BettiPhos | Styrene | 95 | 96 | [2] | ||
| Rh(acac)(CO)₂ / Bidentate Phosphine-Phosphorodiamidite | Vinyl 4-methoxybenzoate | >99 | 91 | [3] | ||
| Enzymatic Catalysis | Carboxylic Acid Reduction | Carboxylic Acid Reductase (CAR) from Nocardia iowensis | Benzoic Acid | >99 | N/A | [4] |
| Carboxylic Acid Reductase (CAR) from Nocardia iowensis | Phenylacetic Acid | >99 | N/A | [4] | ||
| Carboxylic Acid Reductase (CAR) from Nocardia iowensis | 3-Phenylpropionic Acid | 98 | N/A | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols are intended to serve as a practical guide for researchers looking to implement these synthetic strategies.
Organocatalysis: (S)-Proline-Catalyzed Asymmetric α-Amination of Aldehydes
This procedure is adapted from the work of List and co-workers.[1]
Materials:
-
Aldehyde (1.0 mmol)
-
Dibenzyl azodicarboxylate (1.2 mmol)
-
(S)-Proline (0.1 mmol, 10 mol%)
-
Dichloromethane (CH₂Cl₂), 2.0 mL
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in CH₂Cl₂ (2.0 mL) at 0 °C is added dibenzyl azodicarboxylate (1.2 mmol).
-
(S)-Proline (0.1 mmol) is then added, and the reaction mixture is stirred at 0 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: pentane/diethyl ether) to afford the desired α-amino aldehyde.
-
The enantiomeric excess is determined by chiral stationary phase HPLC or GC analysis.
Transition-Metal Catalysis: Rhodium-Catalyzed Asymmetric Hydroformylation of Vinyl Arenes
This protocol is based on the research of Breit and co-workers.[2]
Materials:
-
Vinyl arene (1.0 mmol)
-
[Rh(acac)(CO)₂] (0.01 mmol, 1 mol%)
-
Chiral phosphine ligand (e.g., BettiPhos, 0.012 mmol, 1.2 mol%)
-
Toluene, 5.0 mL
-
Syngas (CO/H₂ = 1:1)
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(acac)(CO)₂] (0.01 mmol) and the chiral phosphine ligand (0.012 mmol) in toluene (2.0 mL).
-
The solution is stirred at room temperature for 15 minutes.
-
The vinyl arene (1.0 mmol) in toluene (3.0 mL) is then added.
-
The Schlenk flask is placed in an autoclave, which is then purged and pressurized with syngas (CO/H₂ = 1:1, 20 bar).
-
The reaction is heated to the desired temperature (e.g., 60 °C) and stirred for the specified time.
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the chiral aldehyde.
-
The regioselectivity is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral stationary phase HPLC or GC analysis.
Enzymatic Catalysis: Carboxylic Acid Reductase (CAR) Catalyzed Reduction
This procedure is a general representation based on the principles of CAR-catalyzed reactions.[4]
Materials:
-
Carboxylic acid substrate (10 mM)
-
Carboxylic Acid Reductase (CAR) enzyme preparation
-
ATP (1.2 equivalents)
-
NADPH (1.2 equivalents)
-
Mg²⁺ cofactor (e.g., MgCl₂)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
Procedure:
-
In a temperature-controlled vessel, the carboxylic acid substrate is dissolved in the buffer solution.
-
ATP, NADPH, and MgCl₂ are added to the solution.
-
The reaction is initiated by the addition of the CAR enzyme preparation.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
The reaction progress is monitored by HPLC or GC analysis of aliquots taken at regular intervals.
-
Upon completion, the reaction mixture is worked up by extracting the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude aldehyde.
-
Purification, if necessary, can be performed by flash column chromatography.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the catalytic processes, the following diagrams illustrate the proposed catalytic cycles for each of the discussed methodologies.
References
Conjugated vs. Non-Conjugated Enals: A Comparative Guide to Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic chemistry and drug development, the subtle difference in the arrangement of double bonds within a molecule can have profound implications for its stability and biological activity. This guide provides a comprehensive comparison of conjugated and non-conjugated enals, focusing on their relative stability, supported by experimental data. We will delve into the thermodynamic basis for these differences and explore the biological significance, particularly in the context of cellular signaling pathways.
Thermodynamic Stability: A Quantitative Comparison
The enhanced stability of conjugated enals over their non-conjugated counterparts is a direct consequence of electron delocalization, a phenomenon known as resonance. In conjugated systems, the alternating single and double bonds allow the p-orbitals to overlap, creating a continuous system of delocalized π-electrons. This delocalization lowers the overall energy of the molecule, making it more stable.
A key experimental metric used to quantify the stability of unsaturated compounds is the heat of hydrogenation (ΔH° hydro) . This is the enthalpy change that occurs when a mole of an unsaturated compound is hydrogenated to its corresponding saturated compound. A lower heat of hydrogenation indicates a more stable starting molecule, as less energy is released upon its saturation.
Consider the comparison between a conjugated enal, crotonaldehyde (but-2-enal), and its non-conjugated isomer, but-3-enal (an illustrative, less common isomer for direct comparison), and its saturated counterpart, butanal. While direct experimental data for but-3-enal is scarce, the principle can be clearly demonstrated by comparing the hydrogenation of the C=C bond in crotonaldehyde to a typical isolated double bond.
The hydrogenation of crotonaldehyde to butanal proceeds with a heat of hydrogenation of approximately -111 kJ/mol.[1] In contrast, the hydrogenation of a simple terminal alkene like 1-butene releases about -126 kJ/mol. This difference of approximately 15 kJ/mol represents the resonance energy , which is the extra stabilization gained from the conjugation of the double bond with the carbonyl group.
| Compound | Structure | Type | Heat of Hydrogenation (C=C bond) (kJ/mol) | Resonance Energy (kJ/mol) |
| Crotonaldehyde | CH₃-CH=CH-CHO | Conjugated Enal | ~ -111 | ~ 15 |
| Hypothetical Non-Conjugated Enal | CH₂=CH-CH₂-CHO | Non-Conjugated | ~ -126 (estimated from 1-butene) | 0 |
| Butanal | CH₃-CH₂-CH₂-CHO | Saturated Aldehyde | N/A | N/A |
Note: The heat of hydrogenation for the hypothetical non-conjugated enal is estimated based on the value for a similar isolated double bond.
Experimental Protocol: Determination of Heat of Combustion via Bomb Calorimetry
The heat of hydrogenation can be derived from the heat of combustion, which is experimentally determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a controlled environment.
Objective:
To determine the molar enthalpy of combustion of a liquid enal (e.g., crotonaldehyde) and its corresponding saturated aldehyde (e.g., butanal).
Materials:
-
Bomb calorimeter
-
Oxygen cylinder with pressure gauge
-
Pellet press (for solid samples, or a suitable capsule for liquids)
-
Ignition wire (e.g., nickel-chromium)
-
Crucible
-
Benzoic acid (for calibration)
-
Liquid aldehyde sample (e.g., crotonaldehyde, butanal)
-
Distilled water
-
High-precision balance
Procedure:
Part 1: Calibration of the Calorimeter
-
Pellet Preparation: Accurately weigh approximately 1 gram of benzoic acid and press it into a pellet.
-
Bomb Assembly:
-
Measure and weigh a 10 cm piece of ignition wire.
-
Secure the benzoic acid pellet in the crucible and attach the ignition wire to the electrodes of the bomb head, ensuring the wire is in contact with the pellet.
-
-
Pressurization: Place the bomb head into the bomb cylinder, seal it, and purge the bomb with oxygen to remove any nitrogen. Then, fill the bomb with oxygen to a pressure of approximately 25-30 atm.
-
Calorimeter Setup:
-
Place the bomb into the calorimeter bucket.
-
Add a precise volume (e.g., 2.000 L) of distilled water to the bucket, ensuring the bomb is fully submerged.
-
Assemble the calorimeter, ensuring the stirrer and thermometer are properly positioned.
-
-
Combustion and Data Collection:
-
Allow the system to reach thermal equilibrium while stirring.
-
Record the initial temperature for several minutes to establish a baseline.
-
Ignite the sample.
-
Record the temperature at regular intervals until a maximum temperature is reached and then for a period afterward to determine the rate of cooling.
-
-
Post-Combustion Analysis:
-
Release the pressure from the bomb.
-
Open the bomb and measure the length of any unburned ignition wire.
-
Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid and the measured temperature change.
-
Part 2: Measurement of the Enal's Heat of Combustion
-
Sample Preparation: Accurately weigh a volatile liquid sample like an aldehyde in a suitable capsule to prevent evaporation.
-
Procedure Repetition: Repeat the entire bomb calorimetry procedure (steps 2-6 from Part 1) using the encapsulated liquid enal or saturated aldehyde sample.
-
Calculation:
-
Calculate the total heat released during the combustion of the sample.
-
Correct for the heat released by the combustion of the ignition wire and the capsule, if used.
-
Determine the molar enthalpy of combustion of the aldehyde.
-
Reactivity and Biological Significance: The Role of Conjugated Enals in Cellular Signaling
The enhanced stability of conjugated enals does not render them unreactive. In fact, their unique electronic structure makes them potent electrophiles, particularly at the β-carbon. This reactivity is central to their biological effects, most notably their ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .
The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1. Keap1 contains reactive cysteine residues that act as sensors for electrophiles.
Conjugated enals, such as acrolein and crotonaldehyde, can react with these cysteine residues in Keap1 via a Michael addition. This covalent modification leads to a conformational change in Keap1, causing it to release Nrf2. The freed Nrf2 can then translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.
Below is a diagram illustrating the activation of the Nrf2 signaling pathway by a conjugated enal.
This activation of the Nrf2 pathway by conjugated enals is a double-edged sword. While it can upregulate the cellular antioxidant defense system, excessive exposure to these reactive aldehydes can lead to cellular damage and has been implicated in the pathology of various diseases.
Conclusion
The presence of conjugation in enals confers a significant thermodynamic stability advantage over their non-conjugated counterparts, as evidenced by their lower heats of hydrogenation. This stability, however, is coupled with a unique reactivity profile that makes them potent electrophiles capable of modulating critical cellular signaling pathways like the Nrf2 pathway. For researchers in drug development, understanding this structure-stability-reactivity relationship is crucial for designing molecules with desired therapeutic effects while minimizing off-target toxicity. The experimental methods outlined in this guide provide a framework for the quantitative assessment of these properties, enabling a more informed approach to the study and application of this important class of organic compounds.
References
Validating the Structure of 2,3-Dimethylbut-3-enal: A Comparative Spectroscopic Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel organic molecules is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic methods for validating the structure of 2,3-Dimethylbut-3-enal, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by Infrared (IR) Spectroscopy and Mass Spectrometry (MS).
The correct identification of this compound, a six-carbon unsaturated aldehyde with two methyl substituents, is essential for understanding its chemical reactivity and potential applications. This guide outlines the expected spectroscopic data and provides detailed experimental protocols to aid in its structural elucidation.
Predicted NMR Spectroscopic Data for this compound
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehydic CH | 9.0 - 10.0 | Doublet | 1H |
| Vinylic CH₂ | 4.5 - 5.5 | Multiplet | 2H |
| Methine CH | 2.5 - 3.5 | Multiplet | 1H |
| Methyl CH₃ (on C2) | ~1.1 | Doublet | 3H |
| Methyl CH₃ (on C3) | ~1.7 | Singlet | 3H |
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. For this compound, six distinct signals are anticipated.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aldehydic C=O | 190 - 205 |
| Vinylic C (C3) | 140 - 150 |
| Vinylic CH₂ (C4) | 110 - 125 |
| Methine CH (C2) | 45 - 55 |
| Methyl C (on C2) | 15 - 25 |
| Methyl C (on C3) | 20 - 30 |
Comparison with Alternative Spectroscopic Methods
While NMR provides the most detailed structural information, Infrared (IR) Spectroscopy and Mass Spectrometry (MS) offer complementary data that can corroborate the proposed structure.
Table 3: Comparison of Spectroscopic Methods for the Structural Validation of this compound
| Spectroscopic Method | Information Provided | Expected Data for this compound |
| ¹H NMR | Electronic environment, connectivity, and number of different types of protons. | Distinct signals for aldehydic, vinylic, methine, and methyl protons with specific chemical shifts, multiplicities, and integrations. |
| ¹³C NMR | Number and electronic environment of unique carbon atoms. | Six distinct signals corresponding to the aldehydic carbonyl, two vinylic, one methine, and two methyl carbons. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Strong C=O stretch around 1720-1740 cm⁻¹ (aldehyde), C=C stretch around 1640-1680 cm⁻¹, and C-H stretches for sp² and sp³ hybridized carbons. A characteristic aldehyde C-H stretch is expected around 2720 cm⁻¹ and 2820 cm⁻¹.[1][2][3][4][5] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | A molecular ion peak (M⁺) at m/z = 98. Common fragmentation patterns for aldehydes include α-cleavage (loss of H radical, M-1; or CHO radical, M-29) and McLafferty rearrangement if a γ-hydrogen is present.[6][7][8][9][10] |
Experimental Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in a liquid cell.
-
Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the aldehyde and alkene functional groups.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate the molecular ion and fragment ions.
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic losses that support the proposed structure.
Workflow for Structure Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using the described spectroscopic methods.
Figure 1. Workflow for the structural validation of this compound.
References
- 1. 2,3-dimethylbut-2-enal | Molport-022-364-385 | Novel [molport.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2,3-Dimethyl-2-butene(563-79-1) 1H NMR [m.chemicalbook.com]
- 4. 2,3-Dimethylbutane(79-29-8) 13C NMR spectrum [chemicalbook.com]
- 5. 2,3-Dimethylbutane(79-29-8) 1H NMR spectrum [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | C6H10O | CID 13311902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,3-Dimethyl-but-2-enal | C6H10O | CID 11018812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,3-Dimethyl-1-butene(563-78-0) 1H NMR spectrum [chemicalbook.com]
- 10. 2,3-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2,3-dimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Characterization of 2,3-Dimethylbut-3-enal: A Comparative Guide to Analytical Techniques
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of analytical methodologies, complete with experimental protocols and data presentation in a clear, tabular format.
Mass Spectrometry Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. The fragmentation pattern of a molecule in a mass spectrometer is highly dependent on its structure and can be used for identification and structural elucidation.
Predicted Fragmentation of 2,3-Dimethylbut-3-enal
The structure of this compound suggests several likely fragmentation pathways under electron ionization (EI) mass spectrometry. The molecular ion (M+) would have an m/z corresponding to its molecular weight of 98.14 g/mol . Key fragmentation mechanisms for aldehydes include α-cleavage and McLafferty rearrangement.[1][2]
-
α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this could result in the loss of a hydrogen radical ([M-1]+) or a formyl radical ([M-29]+).[3][4]
-
McLafferty Rearrangement: This rearrangement is common in carbonyl compounds with a γ-hydrogen. However, the structure of this compound does not contain a γ-hydrogen, so a classical McLafferty rearrangement is not expected.
-
Other Fragmentations: Cleavage of the allyl group could also occur, leading to characteristic fragments.
The predicted major fragments for this compound are summarized in the table below.
Comparison with an Isomeric Compound: 3-Methyl-2-butenal (Prenal)
Due to the lack of a published mass spectrum for this compound, the mass spectrum of its isomer, 3-methyl-2-butenal (prenal), is presented as a comparative example. The mass spectrum of prenal shows a molecular ion peak at m/z 84 (consistent with its molecular weight) and prominent fragment ions.[5][6]
| m/z | Predicted Fragment for this compound | Observed Fragment for 3-Methyl-2-butenal (Prenal)[5][6] |
| 98 | [C6H10O]+• (Molecular Ion) | - |
| 84 | - | [C5H8O]+• (Molecular Ion) |
| 83 | - | [M-1]+ (Loss of H•) |
| 69 | [M-29]+ (Loss of CHO•) | [M-15]+ (Loss of CH3•) |
| 55 | [C4H7]+ | [M-29]+ (Loss of CHO•) |
| 41 | [C3H5]+ | [C3H5]+ |
| 39 | [C3H3]+ | [C3H3]+ |
Alternative Analytical Techniques: A Comparative Overview
While mass spectrometry provides valuable information on molecular weight and fragmentation, other spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary data for comprehensive structural elucidation.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information. | Isomers can have similar fragmentation patterns, may require chromatography for complex mixtures. |
| Infrared (IR) Spectroscopy | Presence of functional groups.[3] | Fast, non-destructive, provides information on bonding. | Does not provide information on the overall molecular structure or connectivity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework.[7][8] | Provides detailed structural information, including connectivity and stereochemistry. | Lower sensitivity than MS, requires larger sample amounts. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the analysis of volatile and semi-volatile compounds like aldehydes.
Sample Preparation: Samples containing aldehydes are typically dissolved in a volatile solvent. For biological matrices, derivatization may be employed to improve volatility and chromatographic separation.[9]
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms).
-
Oven Program: An initial temperature of 60°C, held for 1 minute, followed by a ramp to 300°C at a rate of 10°C/min, with a final hold for 20 minutes.[10][11]
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation: The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or dissolved in a suitable solvent that does not have interfering absorptions in the regions of interest.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition:
-
The spectrum is typically recorded in the mid-IR range (4000-400 cm-1).
-
A background spectrum of the empty sample holder or the solvent is recorded and subtracted from the sample spectrum.
Characteristic Absorptions for Unsaturated Aldehydes:
-
C=O stretch: A strong absorption in the region of 1710-1685 cm-1 for α,β-unsaturated aldehydes.[3][12]
-
C=C stretch: A medium intensity absorption around 1640 cm-1.
-
Aldehydic C-H stretch: Two weak to medium bands around 2830-2695 cm-1.[3]
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway of this compound.
Caption: Predicted fragmentation of this compound.
References
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. 2-Butenal, 3-methyl- [webbook.nist.gov]
- 6. 3-Methyl-2-butenal | C5H8O | CID 61020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 11. scirp.org [scirp.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Oxidation of Allylic Alcohols
The selective oxidation of allylic alcohols to their corresponding α,β-unsaturated aldehydes and ketones is a cornerstone transformation in organic synthesis, providing critical building blocks for pharmaceuticals, natural products, and agrochemicals. The choice of oxidant is paramount, as it dictates the reaction's efficiency, selectivity, and compatibility with other functional groups. This guide provides a detailed comparison of five widely used methods for the oxidation of allylic alcohols, supported by experimental data, to assist researchers in selecting the optimal conditions for their specific synthetic challenges.
Overview of Common Oxidation Methods
Five principal methods are highlighted for their utility and prevalence in modern organic synthesis: Manganese Dioxide (MnO₂), Swern Oxidation, Dess-Martin Periodinane (DMP), Ley-Griffith (TPAP) Oxidation, and TEMPO-Catalyzed Oxidations. Each method offers a unique profile of reactivity, selectivity, and operational considerations.
Manganese Dioxide (MnO₂) Oxidation
Activated manganese dioxide is a classic and highly selective heterogeneous oxidant for allylic and benzylic alcohols.[1][2] Its solid-state nature simplifies product purification, as the reagent and its reduced form can be removed by simple filtration.
-
Advantages:
-
Disadvantages:
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[4] It is a reliable and high-yielding method that avoids the use of heavy metals.[5]
-
Advantages:
-
Disadvantages:
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and efficient oxidation of primary and secondary alcohols.[8][9] It is known for its operational simplicity and broad functional group tolerance.
-
Advantages:
-
Disadvantages:
-
The reagent is expensive and can be shock-sensitive and potentially explosive, posing a safety risk for large-scale synthesis.[8]
-
High molecular weight of the reagent contributes to poor atom economy.
-
Ley-Griffith (TPAP) Oxidation
This method employs a catalytic amount of tetrapropylammonium perruthenate (TPAP) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO).[10][11] It is a versatile and mild protocol compatible with many sensitive functional groups.
-
Advantages:
-
Uses a catalytic amount of the ruthenium oxidant, making it more cost-effective and less toxic than stoichiometric chromium reagents.
-
Extremely mild conditions, tolerant of epoxides, silyl ethers, and other sensitive functionalities.[12]
-
The catalyst is stable, non-volatile, and operates at room temperature.[11]
-
-
Disadvantages:
TEMPO-Catalyzed Aerobic Oxidation
Utilizing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a co-oxidant (often a copper salt) and molecular oxygen (from air) represents a green and efficient method for alcohol oxidation.[13]
-
Advantages:
-
Disadvantages:
Quantitative Performance Data
The following table summarizes experimental data for the oxidation of various allylic alcohols using the discussed methods, allowing for a direct comparison of their performance.
| Oxidation Method | Substrate | Product | Yield (%) | Conditions (Solvent, Temp, Time) |
| MnO₂ | Cinnamyl Alcohol | Cinnamaldehyde | 86% | Petroleum Ether, RT, 5 h[2] |
| MnO₂ | Geraniol | Geranial | 100% | Hexane, 0 °C, 6 h[16] |
| MnO₂ | Vitamin A Alcohol | Retinal | 80% | Petroleum Ether, RT[1] |
| MnO₂ | (trans)-2-Methyl-2-penten-1-ol | (trans)-2-Methyl-2-pentenal | 83% | Not Specified[1] |
| Swern | Geraniol | Geranial | 96% (96:4 trans:cis) | CH₂Cl₂, -78 °C to RT[17] |
| Dess-Martin | Cinnamyl alcohol-d₁ | Cinnamaldehyde-d₁ | 84% | CH₂Cl₂, RT, 5 min[18] |
| Dess-Martin | Secondary Allylic Alcohol | α,β-Unsaturated Ketone | 95% | CH₂Cl₂, RT |
| TPAP/NMO | Geraniol | Geranial | 92% | CH₂Cl₂, MS 4Å, RT |
| TPAP/NMO | Secondary Allylic Alcohol | α,β-Unsaturated Ketone | 70-95% | CH₂Cl₂, RT, 1-16 h[10] |
| TEMPO/Cu(I) | Cinnamyl Alcohol | Cinnamaldehyde | 98% | Acetonitrile, Air, RT, 2.5 h[13] |
| TEMPO/Cu(I) | Geraniol | Geranial | 96% | Acetonitrile, Air, RT, 3 h[13] |
| TEMPO/Cu(I) | 3-Methyl-2-buten-1-ol | 3-Methyl-2-butenal | 98% | Acetonitrile, Air, RT, 2 h[13] |
Experimental Protocols
Detailed methodologies for the key oxidation reactions are provided below.
Protocol 1: Manganese Dioxide (MnO₂) Oxidation of Cinnamyl Alcohol
-
To a solution of cinnamyl alcohol (0.25 g) in petroleum ether (50 mL), add activated manganese dioxide (2.5 g, ~10 equivalents).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-5 hours), filter the reaction mixture through a pad of celite to remove the MnO₂ and its reduced forms.
-
Wash the celite pad thoroughly with additional solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield cinnamaldehyde.[2]
Protocol 2: Swern Oxidation of a Primary Allylic Alcohol
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of dimethyl sulfoxide (DMSO) (2.4 equivalents) in anhydrous DCM dropwise to the cooled solution. Stir for 10 minutes.
-
Slowly add a solution of the primary allylic alcohol (1.0 equivalent) in anhydrous DCM to the reaction mixture over 10 minutes. Stir for an additional 20 minutes at -78 °C.
-
Add triethylamine (Et₃N) (5.0 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water. Adjust the pH to ~4 with 1 M HCl.
-
Extract the product with DCM or diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve the allylic alcohol (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Add Dess-Martin periodinane (1.2-1.5 equivalents) to the solution in one portion at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC (typically complete in 1-4 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.
-
Stir vigorously until the two phases become clear.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 4: Ley-Griffith (TPAP) Oxidation
-
To a stirred solution of the allylic alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM), add powdered 4Å molecular sieves.
-
Add N-methylmorpholine N-oxide (NMO) (1.5 equivalents) to the suspension.
-
Add tetrapropylammonium perruthenate (TPAP) (0.05 equivalents) in one portion.
-
Stir the reaction mixture at room temperature until the starting material is consumed as monitored by TLC (typically 1-4 hours).
-
Filter the reaction mixture through a short plug of silica gel, eluting with DCM or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to afford the desired product.
Protocol 5: TEMPO-Catalyzed Aerobic Oxidation
-
To a flask equipped with a stir bar, add copper(I) bromide (CuBr) (5 mol%), 2,2'-bipyridine (bpy) (5 mol%), and TEMPO (10 mol%).
-
Add a solution of the allylic alcohol (1.0 equivalent) in acetonitrile.
-
Add N-methylimidazole (NMI) (10 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature, open to the ambient air.
-
Monitor the reaction by TLC. The color of the solution will typically change from dark red-brown to green upon completion.
-
Once the reaction is complete, dilute the mixture with pentane or diethyl ether and water.
-
Separate the layers, extract the aqueous layer, and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Mandatory Visualization
The following diagrams illustrate the core chemical transformation and a logical workflow for selecting an appropriate oxidation method.
Caption: General oxidation of an allylic alcohol.
References
- 1. nanotrun.com [nanotrun.com]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. TPAP (Ley-Griffith) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. knox.edu [knox.edu]
- 18. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2,3-Dimethylbut-3-enal and Citral
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2,3-Dimethylbut-3-enal and citral. The information presented herein is based on established principles of organic chemistry and available experimental data for the compounds and their structural analogs. This document aims to be a valuable resource for researchers designing synthetic pathways or investigating the biological activity of these molecules.
Introduction: Structural and Electronic Differences
The reactivity of an aldehyde is fundamentally dictated by its molecular structure. The key difference between this compound and citral lies in the conjugation of the carbon-carbon double bond with the aldehyde functionality.
-
This compound is a non-conjugated enal . The double bond is in the γ,δ-position relative to the carbonyl group. This separation means the electronic effects of the alkene and aldehyde groups are largely independent.
-
Citral (a mixture of the E-isomer, geranial, and the Z-isomer, neral) is an α,β-unsaturated enal . The double bond is directly conjugated to the carbonyl group. This conjugation leads to a delocalized π-electron system, which significantly influences the molecule's reactivity.[1]
The structures of these compounds are presented in Table 1.
Table 1: Structures and Chemical Properties of this compound and Citral
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Structural Feature |
| This compound | 98.14[2] | Not reported | Non-conjugated double bond | |
| Citral (Geranial, E-isomer) | 152.24[3] | 229[3] | α,β-unsaturated aldehyde | |
| Citral (Neral, Z-isomer) | 152.24[3] | 229[3] | α,β-unsaturated aldehyde |
Comparative Reactivity
The difference in conjugation leads to distinct modes of reactivity, particularly in nucleophilic addition reactions.
Electrophilicity and Nucleophilic Attack
The carbonyl carbon in aldehydes is electrophilic due to the polarization of the C=O bond. In α,β-unsaturated aldehydes like citral, this electrophilicity is extended to the β-carbon through resonance.[1] This creates two potential sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or Michael addition).[4]
In contrast, this compound, lacking this conjugation, primarily undergoes nucleophilic attack at the carbonyl carbon. The isolated double bond is typically nucleophilic and susceptible to electrophilic attack.
Isomerization of this compound
A critical aspect of the reactivity of this compound is its potential to isomerize to its more thermodynamically stable, conjugated α,β-unsaturated isomer, 2,3-dimethylbut-2-enal, under either acidic or basic conditions.[6] This isomerization, if it occurs, would dramatically alter the reactivity profile of the molecule, making it susceptible to 1,4-addition reactions similar to citral. The reaction conditions will, therefore, play a crucial role in determining the reaction products.
Key Reactions and Experimental Protocols
Michael Addition
The Michael addition, or conjugate addition, is a hallmark reaction of α,β-unsaturated carbonyl compounds.[4] Thiols are common nucleophiles for this reaction.
Table 2: Michael Addition of Thiophenol
| Reactant | Product | Conditions | Yield | Reference |
| Citral | 3,7-Dimethyl-3-(phenylthio)oct-6-enal | KF/Al2O3, solvent-free, room temp. | 85% | [7] |
| This compound | No direct data available. Reaction at the carbonyl is expected unless isomerization occurs. | - | - | - |
Experimental Protocol: Michael Addition of Thiophenol to Citral [7]
-
Materials: Citral (1 mmol), thiophenol (1.2 mmol), KF/Alumina catalyst (0.07 g).
-
Procedure:
-
To a pre-stirred mixture of thiophenol and KF/Alumina, add citral.
-
Stir the reaction mixture vigorously at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by direct filtration of the catalyst and removal of excess reactants under reduced pressure. Further purification can be achieved by column chromatography.
-
Aldol Condensation
Aldol condensations involve the reaction of an enolate with a carbonyl compound.[8] Both citral and this compound can act as the electrophilic carbonyl component. If an enolizable aldehyde or ketone is used as the reaction partner, a crossed aldol condensation can occur.
The self-condensation of citral under basic conditions can lead to cyclic products.[9] For this compound, self-condensation would likely proceed through the formation of an enolate at the α-carbon.
Table 3: Aldol Condensation Reactivity
| Reactant | Reaction Type | Product Type | Notes | Reference |
| Citral | Self-condensation (base-catalyzed) | Cyclohexa-1,3-dienecarbaldehyde derivatives | Complex reaction with potential for further transformations. | [9] |
| This compound | Self-condensation (base/acid-catalyzed) | β-hydroxy aldehyde, followed by dehydration to an α,β-unsaturated aldehyde | No specific data available, but follows general principles of aldol condensation. | [10] |
Experimental Protocol: Base-Catalyzed Aldol Condensation (General Procedure) [10]
-
Materials: Aldehyde (1 equivalent), reaction partner (e.g., acetone, 1 equivalent or excess), solvent (e.g., ethanol), base catalyst (e.g., NaOH or KOH).
-
Procedure:
-
Dissolve the aldehyde and the reaction partner in the solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of the base catalyst dropwise with stirring.
-
Allow the reaction to stir at room temperature for a specified time.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Oxidation
The aldehyde group in both molecules can be oxidized to a carboxylic acid. The double bonds are also susceptible to oxidation, for example, epoxidation. The chemoselectivity of the oxidation depends on the reagents and reaction conditions.
For citral, selective epoxidation of the conjugated double bond can be achieved using hydrogen peroxide under basic conditions, while the isolated double bond can be epoxidized with peroxy acids.[11] For this compound, the isolated double bond is expected to be more reactive towards electrophilic oxidizing agents like peroxy acids than the aldehyde group.
Table 4: Oxidation Reactions
| Reactant | Reagent | Major Product | Reference |
| Citral | m-CPBA | 6,7-epoxycitral | [11] |
| Citral | H₂O₂ / NaOH | 2,3-epoxycitral | [11] |
| This compound | Peroxy acid (e.g., m-CPBA) | 3,4-epoxy-2,3-dimethylbutanal (expected) | - |
Experimental Protocol: Epoxidation of Citral with m-Chloroperoxybenzoic acid (m-CPBA) [11]
-
Materials: Citral (1 equivalent), m-CPBA (1.1 equivalents), solvent (e.g., dichloromethane), sodium bicarbonate solution.
-
Procedure:
-
Dissolve citral in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Involvement in Signaling Pathways
α,β-Unsaturated aldehydes are a class of reactive electrophiles known to participate in biological processes, often through Michael addition with nucleophilic residues (such as cysteine) in proteins.[12] This covalent modification can alter protein function and is a mechanism of action for some drugs and a pathway for toxicity for other compounds.[12] Citral, being an α,β-unsaturated aldehyde, has the potential to engage in such signaling pathways. However, in vivo metabolism studies of citral have shown that other metabolic pathways, such as oxidation, can be predominant.[13]
There is no specific information available in the literature regarding the involvement of this compound in biological signaling pathways. Its lower intrinsic electrophilicity at the double bond suggests it would be less likely to act as a Michael acceptor unless it first isomerizes to its conjugated form.
Conclusion
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. This compound | C6H10O | CID 13311902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-methylbut-3-enal | 1118-59-8 | Benchchem [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]
- 12. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of citral, an alpha,beta-unsaturated aldehyde, in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Molecular Stability: A Comparative Guide to 2,3-Dimethylbut-3-enal and its Conjugated Isomer
The greater stability of α,β-unsaturated aldehydes and ketones compared to their non-conjugated isomers is a fundamental concept in organic chemistry. This increased stability arises from the delocalization of π-electrons across the conjugated system formed by the carbon-carbon double bond and the carbonyl group. This delocalization, often represented by resonance structures, leads to a lower overall electronic energy for the molecule.
Relative Stability: A Quantitative Look
Computational chemistry provides a powerful tool for quantifying the energy difference between isomers. While specific computational studies on 2,3-Dimethylbut-3-enal were not identified in the public literature, analysis of the simpler butenal system (but-3-enal vs. but-2-enal) serves as an excellent proxy. Computational studies on these isomers consistently show that the conjugated α,β-unsaturated isomer, but-2-enal, is significantly more stable than the non-conjugated β,γ-unsaturated isomer, but-3-enal. The energy difference is typically in the range of 3-5 kcal/mol, a considerable value in determining equilibrium constants and reaction outcomes.
This principle directly applies to the 2,3-dimethyl substituted system. The presence of methyl groups will have a minor influence on the absolute energies but will not alter the fundamental stability advantage conferred by conjugation.
| Compound | Common Name | Isomer Type | Expected Relative Stability |
| This compound | - | β,γ-unsaturated aldehyde | Less Stable |
| 2,3-Dimethylbut-2-enal | - | α,β-unsaturated aldehyde | More Stable |
Experimental and Computational Protocols
To determine the precise energy difference between this compound and its conjugated isomer, a standard computational workflow would be employed. This typically involves geometry optimization and frequency calculations using Density Functional Theory (DFT), a widely used and reliable method for studying organic molecules.
Computational Methodology:
A common and effective level of theory for this type of analysis is the B3LYP functional combined with a Pople-style basis set, such as 6-31G(d).
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-31G(d) or a larger basis set like 6-311+G(d,p) for higher accuracy.
-
Procedure:
-
The initial 3D structures of both this compound and 2,3-Dimethylbut-2-enal are built.
-
A geometry optimization calculation is performed for each isomer to find its lowest energy conformation.
-
A frequency calculation is then carried out at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermochemical data, including the zero-point vibrational energy (ZPVE).
-
The relative stability is determined by comparing the total electronic energies (with ZPVE correction) of the two isomers.
-
Visualization of Isomerization
The conversion of the less stable β,γ-unsaturated aldehyde to the more stable α,β-unsaturated isomer is a key process that highlights their relative stabilities. This isomerization can be catalyzed by acid or base. The following diagram illustrates this fundamental relationship.
Caption: Isomerization pathway from the less stable this compound to the more stable conjugated isomer.
Safety Operating Guide
Navigating the Safe Disposal of 2,3-Dimethylbut-3-enal: A Procedural Guide
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards of 2,3-Dimethylbut-3-enal. As an unsaturated aldehyde, it is expected to be a flammable liquid.[3] Vapors may form explosive mixtures with air, and all sources of ignition must be eliminated from the storage and handling areas.[4] Proper personal protective equipment (PPE), including flame-retardant clothing, protective gloves, and eye/face protection, is mandatory.[3][5] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[6]
Quantitative Safety Data Overview
The following table summarizes key safety and physical data, compiled from information on structurally related flammable liquids and hydrocarbons. This information should be used as a general guideline in the absence of a specific SDS for this compound.
| Property | Value | Hazard Classifications (Anticipated) |
| Molecular Formula | C₆H₁₀O | Flammable Liquid (Category 2 or 3) |
| Molecular Weight | 98.14 g/mol [1] | Aspiration Hazard |
| Physical State | Liquid (Anticipated) | Skin Irritant |
| Boiling Point | Not available; likely similar to other C6 hydrocarbons (e.g., 50-70 °C) | Eye Irritant |
| Flash Point | Not available; expected to be low (< 23 °C) | Specific Target Organ Toxicity (Single Exposure) - Respiratory |
| Ignition Sources | Open flames, sparks, hot surfaces, static discharge[5][6] | - |
| Extinguishing Media | Dry sand, dry chemical, alcohol-resistant foam[3] | - |
Step-by-Step Disposal Procedures
The proper disposal of this compound must be carried out in accordance with national and local regulations.[3][5] The following steps provide a general framework for its safe disposal.
1. Initial Assessment and Waste Collection:
-
Characterize the waste: Determine if the this compound is pure, in a solution, or mixed with other chemicals.
-
Use a designated, properly labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.[3][5]
-
Store the waste container in a cool, dry, well-ventilated area away from heat and ignition sources.[3]
2. Handling Small Spills:
-
In the event of a small spill, immediately evacuate non-essential personnel and ensure adequate ventilation.
-
Remove all ignition sources.
-
Absorb the spill with an inert, non-combustible material such as vermiculite or Chemizorb®.
-
Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container for disposal.[5]
3. Final Disposal:
-
Option 1: Licensed Waste Disposal Contractor: The primary and most recommended method for the disposal of this compound is to engage a licensed hazardous waste disposal company. They are equipped to handle and transport flammable and reactive chemicals safely and in compliance with all regulations. Dispose of the contents and container at an approved waste disposal plant.[3][5][6]
-
Option 2: Chemical Neutralization (for unsaturated aldehydes): For certain aldehydes, chemical neutralization can render them non-hazardous.[7] This process typically involves reacting the aldehyde with a suitable neutralizing agent. However, the specific reagent and protocol for this compound would need to be validated in a controlled laboratory setting before being implemented as a standard procedure. Given the lack of specific data, this should only be attempted by qualified personnel with a thorough understanding of the reaction chemistry.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 2,3-Dimethylbut-3-enal
Personal Protective Equipment (PPE)
Due to the anticipated reactivity and potential hazards of 2,3-Dimethylbut-3-enal, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn at all times to protect against splashes and vapors. A face shield should be used when handling larger quantities or when there is a higher risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected before each use and replaced immediately if contaminated or damaged. |
| Body Protection | Flame-Retardant Laboratory Coat | A fully buttoned lab coat provides a barrier against spills and splashes. |
| Respiratory Protection | Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount to ensuring safety. The following diagram and procedural steps outline the safe handling of this compound from preparation to post-experiment cleanup.
Safe handling workflow for this compound.
Experimental Protocol:
-
Don PPE: Before entering the laboratory, put on a flame-retardant lab coat, chemical-resistant gloves, and safety goggles.
-
Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
-
Transfer Chemical: Carefully transfer the required amount of this compound. Use appropriate tools to avoid spills.
-
Perform Experiment: Conduct the experimental procedure within the fume hood, keeping the sash at the lowest practical height.
-
Decontaminate Glassware: After the experiment, decontaminate all glassware that came into contact with the aldehyde.
-
Dispose of Waste: Dispose of all chemical waste in a designated, labeled container.
-
Doff PPE: Remove personal protective equipment in the correct order to avoid contamination. Wash hands thoroughly after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container. The container should be stored in a secondary containment bin within a well-ventilated area.
-
Solid Waste: Contaminated materials such as gloves, paper towels, and pipette tips should be collected in a separate, sealed, and labeled solid waste container.
Disposal Methodology:
Due to its likely reactive nature, this compound should be treated as hazardous waste. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. In general, reactive aldehydes should not be disposed of down the drain.[1] They should be sent for incineration or chemical neutralization by a licensed hazardous waste disposal company.[1]
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a secure laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
